Product packaging for 3-Hydroxybutyl dodecanoate(Cat. No.:CAS No. 89457-37-4)

3-Hydroxybutyl dodecanoate

Cat. No.: B15182631
CAS No.: 89457-37-4
M. Wt: 272.42 g/mol
InChI Key: PHCYISGOPYDYGT-UHFFFAOYSA-N
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Description

3-Hydroxybutyl dodecanoate is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O3 B15182631 3-Hydroxybutyl dodecanoate CAS No. 89457-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89457-37-4

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

3-hydroxybutyl dodecanoate

InChI

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(18)19-14-13-15(2)17/h15,17H,3-14H2,1-2H3

InChI Key

PHCYISGOPYDYGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxybutyl dodecanoate is a fatty acid ester that, despite its relatively simple structure, is not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of its known and predicted chemical properties. Due to the scarcity of direct experimental data for this specific compound, this document will also leverage data from its constituent precursors, dodecanoic acid and 1,3-butanediol, to infer its likely characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this molecule.

A potential CAS number for this compound has been identified as 89457-37-4, though it is not widely cited and lacks extensive associated data.

Predicted Physicochemical Properties
PropertyDodecanoic Acid1,3-ButanediolPredicted Influence on this compound
Molecular Formula C₁₂H₂₄O₂C₄H₁₀O₂C₁₆H₃₂O₃
Molecular Weight 200.32 g/mol 90.12 g/mol 272.43 g/mol
Boiling Point 298.9 °C207.5 °CExpected to be higher than both precursors due to increased molecular weight, likely in the range of 300-350 °C.
Melting Point 43.2 °C-54 °CLikely to be a liquid or low-melting solid at room temperature.
Density 0.88 g/cm³1.005 g/cm³Estimated to be between 0.9 and 1.0 g/cm³.
Solubility in Water 0.0055 g/LMiscibleExpected to have very low water solubility due to the long dodecanoate chain, but the hydroxyl group may slightly increase its polarity compared to a simple butyl dodecanoate.

Experimental Protocols

As no specific experimental protocols for the synthesis and analysis of this compound are published, the following section details a standard and reliable method for its laboratory-scale preparation and characterization.

Synthesis: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

  • Dodecanoic acid (1 equivalent)

  • 1,3-Butanediol (1.5 equivalents, to favor ester formation)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mol%)

  • Toluene (as a solvent to facilitate water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add dodecanoic acid, 1,3-butanediol, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dodecanoic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the protons on the dodecanoate chain, the ester linkage, and the 3-hydroxybutyl group. The chemical shifts and splitting patterns will confirm the structure.

    • ¹³C NMR will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1740 cm⁻¹ will indicate the presence of the ester carbonyl group.

    • A broad absorption in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl group.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of this compound (272.43 g/mol ) should be observed, confirming the elemental composition.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature regarding any specific signaling pathways involving this compound.

Diagrams

Below are diagrams illustrating the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analytical Characterization Reactants Dodecanoic Acid + 1,3-Butanediol Catalysis Acid Catalyst (H₂SO₄) Esterification Fischer Esterification (Reflux with Dean-Stark) Reactants->Esterification Catalysis->Esterification Quenching Neutralization & Washing Esterification->Quenching Drying Drying Organic Phase (MgSO₄) Quenching->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Column Chromatography Concentration->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS FinalProduct Pure 3-Hydroxybutyl Dodecanoate

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a compound with limited available data. This guide provides a foundational understanding based on the properties of its precursors and outlines a standard methodology for its synthesis and characterization. Further research is necessary to fully elucidate its chemical and biological properties. The provided experimental framework can serve as a starting point for researchers interested in exploring this molecule for various applications, including in drug development and materials science.

An In-depth Technical Guide to Butyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the requested compound: Initial searches for "3-Hydroxybutyl dodecanoate" did not yield a specific CAS number or detailed technical information, suggesting it is not a commonly available or well-characterized compound. This guide will therefore focus on the closely related and well-documented ester, Butyl Dodecanoate (also known as Butyl Laurate), CAS Number: 106-18-3. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Butyl dodecanoate is the ester formed from the reaction of butanol and dodecanoic acid (lauric acid). It is a colorless to pale yellow liquid with a characteristically fatty or fruity odor. Due to its low toxicity and pleasant aroma, it finds applications as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products. In a research context, it serves as a valuable biochemical reagent and a building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, metabolic fate, and safety information.

Physicochemical Properties

A summary of the key physical and chemical properties of Butyl Dodecanoate is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 106-18-3
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Appearance Colorless to pale yellow liquid
Odor Waxy, soapy, fruity, peanut nuance
Boiling Point 180 °C at 18 mmHg
Melting Point -7 °C
Density 0.853 - 0.863 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F)
Solubility Insoluble in water; soluble in most organic solvents
Refractive Index 1.430 - 1.438 at 20 °C
logP 6.51

Synthesis of Butyl Dodecanoate

Butyl dodecanoate can be synthesized through the esterification of lauric acid with n-butanol. Both chemical and enzymatic methods are employed for its production.

Chemical Synthesis

The traditional method involves the Fischer esterification of lauric acid and n-butanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester by removing the water produced.

Enzymatic Synthesis

Enzymatic synthesis, particularly using lipases, offers a greener and more selective alternative to chemical methods. Lipases can catalyze the esterification reaction under milder conditions, often in solvent-free systems or in organic solvents. Immobilized lipases are frequently used to facilitate catalyst recovery and reuse.

This protocol is based on the lipase-catalyzed esterification of lauric acid and butanol.

Materials:

  • Lauric Acid

  • n-Butanol

  • Immobilized Lipase (e.g., from Rhizopus oryzae or Candida antarctica)

  • Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a sealed reaction vessel, dissolve lauric acid in hexane.

  • Add n-butanol to the mixture. A slight molar excess of butanol is often used to drive the reaction forward.

  • Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity.

  • If desired, add molecular sieves to remove the water produced during the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) with constant agitation (e.g., 150-220 rpm).

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography to determine the conversion of lauric acid to butyl laurate.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase.

  • The solvent can be removed under reduced pressure, and the crude product can be purified, if necessary, by distillation or chromatography.

Workflow for Enzymatic Synthesis of Butyl Dodecanoate:

An In-depth Technical Guide on the Putative Metabolic Pathway of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyl dodecanoate is a fatty acid ester composed of 3-hydroxybutanol and dodecanoic acid (lauric acid). While direct studies on the metabolism of this specific compound are scarce, a putative metabolic pathway can be elucidated based on the well-established metabolism of its constituent components. This technical guide details the proposed metabolic fate of this compound, focusing on its initial hydrolysis and the subsequent catabolism of 3-hydroxybutanol and dodecanoic acid. The guide provides a comprehensive overview of the enzymes involved, their kinetics, regulatory mechanisms, and the signaling roles of the key metabolites. Detailed experimental protocols for studying this pathway and its enzymatic components are also presented.

Introduction

Fatty acid esters are a diverse class of molecules with various physiological and pharmacological roles. Their metabolism is crucial for energy homeostasis and cellular signaling. This compound, an ester of a medium-chain fatty acid and a hydroxylated butane derivative, is anticipated to be a substrate for cellular lipases and esterases. Understanding its metabolic pathway is essential for evaluating its potential applications in drug development and nutritional science. This document outlines the predicted metabolic cascade, providing a foundational resource for researchers in the field.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is proposed to occur in two main stages:

  • Hydrolysis: The ester bond is cleaved by carboxylesterases, releasing 3-hydroxybutanol and dodecanoic acid.

  • Component Metabolism: The released molecules are then catabolized through distinct pathways:

    • 3-Hydroxybutanol: Oxidized in the liver to the ketone body β-hydroxybutyrate (BHB).

    • Dodecanoic Acid: Undergoes mitochondrial β-oxidation to produce acetyl-CoA.

Stage 1: Hydrolysis of this compound

Carboxylesterases (CES) are a superfamily of serine hydrolases primarily located in the endoplasmic reticulum of various tissues, with high concentrations in the liver.[1] These enzymes are responsible for the hydrolysis of a wide range of ester-containing compounds.[1] Human carboxylesterases, particularly CES1 and CES2, are the likely candidates for the hydrolysis of this compound.[2][3]

  • Reaction: this compound + H₂O → 3-Hydroxybutanol + Dodecanoic acid

  • Enzyme: Carboxylesterase (e.g., CES1, CES2)

  • Cellular Location: Endoplasmic Reticulum

Stage 2: Metabolism of Hydrolysis Products

3-Hydroxybutanol is predicted to be metabolized in a manner analogous to (R)-1,3-butanediol, a well-studied ketogenic precursor. This process occurs predominantly in the liver.

  • Oxidation to 3-Hydroxybutanal: 3-Hydroxybutanol is oxidized by alcohol dehydrogenase (ADH).

    • Reaction: 3-Hydroxybutanol + NAD⁺ → 3-Hydroxybutanal + NADH + H⁺

    • Enzyme: Alcohol Dehydrogenase (ADH)

  • Oxidation to β-Hydroxybutyrate (BHB): 3-Hydroxybutanal is further oxidized by aldehyde dehydrogenase (ALDH).

    • Reaction: 3-Hydroxybutanal + NAD⁺ + H₂O → β-Hydroxybutyrate + NADH + H⁺

    • Enzyme: Aldehyde Dehydrogenase (ALDH)

The resulting β-hydroxybutyrate is a ketone body that can be transported to extrahepatic tissues (e.g., brain, muscle) and converted back to acetyl-CoA to enter the citric acid cycle for energy production.

Dodecanoic acid, a 12-carbon medium-chain fatty acid (MCFA), is metabolized through mitochondrial β-oxidation.

  • Activation: Dodecanoic acid is activated to its coenzyme A (CoA) derivative, dodecanoyl-CoA, by acyl-CoA synthetase on the outer mitochondrial membrane.

    • Reaction: Dodecanoic acid + CoA + ATP → Dodecanoyl-CoA + AMP + PPi

    • Enzyme: Acyl-CoA Synthetase

  • Mitochondrial β-Oxidation Spiral: Dodecanoyl-CoA enters the mitochondria (carnitine shuttle-independent for MCFAs) and undergoes five cycles of β-oxidation. Each cycle consists of four enzymatic reactions:

    • Acyl-CoA dehydrogenase

    • Enoyl-CoA hydratase

    • 3-hydroxyacyl-CoA dehydrogenase

    • Thiolase

    • Overall Reaction (5 cycles): Dodecanoyl-CoA + 5 FAD + 5 NAD⁺ + 5 CoA + 5 H₂O → 6 Acetyl-CoA + 5 FADH₂ + 5 NADH + 5 H⁺

The acetyl-CoA produced enters the citric acid cycle, and the FADH₂ and NADH are used in the electron transport chain to generate ATP.

Data Presentation: Enzyme Kinetics

EnzymeSubstrateK_m_V_max_Source OrganismNotes
Carboxylesterase 1 (CES1) p-Nitrophenyl acetate~1.5 mM-Human LiverA common substrate for CES activity assays.
Alcohol Dehydrogenase (ADH) (R)-1,3-Butanediol~15.1 mM30.1 min⁻¹Kluyveromyces polysporusEngineered ADH for improved activity with diols.[4]
Aldehyde Dehydrogenase (ALDH2) Acetaldehyde< 1 µM-Human LiverHigh affinity for acetaldehyde.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA~2-5 µM-HumanA key enzyme in medium-chain fatty acid β-oxidation.

Visualization of Pathways and Workflows

Putative Metabolic Pathway of this compound

Metabolic_Pathway cluster_hydrolysis Stage 1: Hydrolysis cluster_3hb_metabolism Stage 2a: 3-Hydroxybutanol Metabolism (Liver) cluster_da_metabolism Stage 2b: Dodecanoic Acid Metabolism (Mitochondria) 3-HBD 3-Hydroxybutyl Dodecanoate CES Carboxylesterase (CES1/CES2) 3-HBD->CES H2O H₂O H2O->CES 3-HB 3-Hydroxybutanol CES->3-HB DA Dodecanoic Acid CES->DA ADH Alcohol Dehydrogenase 3-HB->ADH DCoA Dodecanoyl-CoA DA->DCoA Acyl-CoA Synthetase 3-HBal 3-Hydroxybutanal ALDH Aldehyde Dehydrogenase 3-HBal->ALDH BHB β-Hydroxybutyrate (Ketone Body) ADH->3-HBal NADH1 NADH ADH->NADH1 ALDH->BHB NADH2 NADH ALDH->NADH2 NAD1 NAD⁺ NAD1->ADH NAD2 NAD⁺ NAD2->ALDH BetaOx β-Oxidation (5 cycles) DCoA->BetaOx AcetylCoA 6 Acetyl-CoA BetaOx->AcetylCoA Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_enzyme_kinetics Enzyme Kinetics cluster_cell_based Cell-Based Assays Incubate Incubate 3-HBD with: - Liver Microsomes - Recombinant CES Analyze_H Quantify 3-HB and DA (LC-MS/GC-MS) Incubate->Analyze_H Assay_CES Carboxylesterase Assay Analyze_H->Assay_CES Assay_ADH ADH Assay (with 3-HB) Analyze_H->Assay_ADH Assay_BetaOx β-Oxidation Assay (with Dodecanoyl-CoA) Analyze_H->Assay_BetaOx Kinetics Determine Km and Vmax Assay_CES->Kinetics Assay_ADH->Kinetics Assay_ALDH ALDH Assay (with 3-HBal) Assay_ALDH->Kinetics Assay_BetaOx->Kinetics Treat_Cells Treat Hepatocytes with 3-HBD Kinetics->Treat_Cells Analyze_Metabolites Measure intracellular and extracellular metabolites (BHB, Acetyl-CoA) Treat_Cells->Analyze_Metabolites Signaling_Pathways cluster_bhb β-Hydroxybutyrate (BHB) Signaling cluster_da Dodecanoic Acid (DA) Signaling BHB β-Hydroxybutyrate HDAC HDAC Inhibition BHB->HDAC NFkB NF-κB Pathway BHB->NFkB GPCR GPR109A/HCAR2 Activation BHB->GPCR Gene Altered Gene Expression (e.g., FOXO3, MT2) HDAC->Gene Inflammation Modulation of Inflammation NFkB->Inflammation Lipolysis Inhibition of Lipolysis GPCR->Lipolysis DA Dodecanoic Acid cMet c-Met Pathway Inhibition DA->cMet ROS ROS Production DA->ROS Proliferation Decreased Cell Proliferation cMet->Proliferation Apoptosis Induction of Apoptosis ROS->Apoptosis

References

biological role of 3-Hydroxybutyl dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological role, metabolism, and experimental data related to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This compound, a ketone monoester, is a precursor to the ketone bodies D-β-hydroxybutyrate (BHB) and acetoacetate. It has been developed as an oral source to induce a state of mild, controlled ketosis, offering a potential alternative energy source to glucose, particularly for the brain.[1][2] The induction of hyperketonemia may offer benefits for both physical and cognitive performance.[1] This document details its metabolic pathway, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows. While the initial query referenced "3-Hydroxybutyl dodecanoate," the preponderance of scientific literature focuses on the significant biological activities of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which is the subject of this guide.

Core Biological Role and Mechanism of Action

The primary biological function of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is to serve as an exogenous source of ketone bodies.[3] Under conditions of limited glucose availability, such as fasting or strenuous exercise, the body naturally produces ketone bodies from fatty acids as an alternative fuel.[1] This ketone monoester provides a method to elevate blood ketone levels without the need for a strict ketogenic diet.[1][4]

Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed in the gut and liver into its constituent components: (R)-1,3-butanediol and (R)-3-hydroxybutyrate (D-β-hydroxybutyrate).[5] The liver then metabolizes (R)-1,3-butanediol into D-β-hydroxybutyrate and acetoacetate.[1] These ketone bodies are then transported to extrahepatic tissues, including the brain, where they are converted back to acetyl-CoA and utilized in the citric acid cycle for energy production.[1] Notably, ketones are considered to have a higher metabolic efficiency compared to glucose, yielding more energy per unit of oxygen consumed.[1]

Beyond its role as an energy substrate, D-β-hydroxybutyrate has been shown to have signaling functions, including the inhibition of the NLRP3 inflammasome, which is implicated in inflammatory processes.[4] Furthermore, the catabolism of D-β-hydroxybutyrate to acetyl-CoA can increase intracellular acetyl-CoA levels, potentially influencing protein acetylation and gene expression.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Table 1: Pharmacokinetic Parameters in Healthy Adult Humans Following a Single Dose

ParameterDose: 140 mg/kgDose: 357 mg/kgDose: 714 mg/kg
β-hydroxybutyrate
Cmax (mM)Not ReportedNot Reported3.30
Tmax (h)1-21-21-2
Elimination Half-life (h)0.8 - 3.10.8 - 3.10.8 - 3.1
Acetoacetate
Cmax (mM)Not ReportedNot Reported1.19
Tmax (h)1-21-21-2
Elimination Half-life (h)8 - 148 - 148 - 14
Data sourced from a study in healthy adult volunteers.[1][4]

Table 2: Dosing in Animal Toxicity Studies

Study TypeSpeciesDoseDuration
28-Day ToxicityRat (Crl:WI)12 g/kg/day (males)28 days
15 g/kg/day (females)
Developmental ToxicityRat (Crl:WI (Han))2 g/kg/dayGestation days 6-20
Data from 28-day and developmental toxicity studies.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on published studies.

Human Pharmacokinetic and Tolerability Study

A study in healthy adult subjects was conducted to determine the kinetic parameters, safety, and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[1]

  • Study Design: Single-dose and multiple-dose studies.

  • Participants: Healthy adult volunteers.

  • Intervention:

    • Single dose: Administration of 140, 357, or 714 mg/kg body weight of the ketone monoester in a meal replacement drink.[1]

    • Multiple doses: Administration of the same doses three times daily for 5 days.[1][4]

  • Sample Collection: Blood samples were collected at various time points to measure plasma levels of β-hydroxybutyrate and acetoacetate.

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of the compound and its metabolites.[7]

  • Endpoints:

    • Pharmacokinetic parameters: Cmax, Tmax, and elimination half-life.

    • Safety and tolerability: Monitoring of adverse events, including gastrointestinal effects.[1]

Preclinical Toxicity Studies in Rodents

Preclinical safety was evaluated through 28-day and developmental toxicity studies in rats.[3]

  • 28-Day Toxicity Study:

    • Animal Model: Crl:WI (Wistar) rats.

    • Groups:

      • Control groups: Fed carbohydrate- or fat-based diets.

      • Test group: Fed a diet where 30% of calories were from the ketone monoester (equivalent to 12 g/kg/day for males and 15 g/kg/day for females).

    • Endpoints: Body weight, food consumption, hematology, coagulation, serum chemistry, and gross and microscopic pathology.[3]

  • Developmental Toxicity Study:

    • Animal Model: Pregnant Crl:WI (Han) rats.

    • Administration: Gavage administration of 2 g/kg body weight/day of the ketone monoester or water (control) from gestation day 6 to 20.

    • Endpoints: Caesarean-sectioning and litter parameters, and fetal alterations.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The following diagram illustrates the metabolic conversion of the ketone monoester into energy.

metabolic_pathway KME (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Hydrolysis Hydrolysis (Gut, Liver) KME->Hydrolysis BDO (R)-1,3-butanediol Hydrolysis->BDO BHB_direct (R)-3-hydroxybutyrate (D-β-hydroxybutyrate) Hydrolysis->BHB_direct Liver Liver Metabolism BDO->Liver Extrahepatic Extrahepatic Tissues (e.g., Brain) BHB_direct->Extrahepatic BHB_from_BDO (R)-3-hydroxybutyrate Liver->BHB_from_BDO AcAc Acetoacetate Liver->AcAc BHB_from_BDO->Extrahepatic AcAc->Extrahepatic AcetylCoA Acetyl-CoA Extrahepatic->AcetylCoA TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA

Caption: Metabolic fate of orally ingested (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Generalized Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel compound like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

experimental_workflow start Compound Synthesis and Characterization in_vitro In Vitro Studies (e.g., plasma hydrolysis) start->in_vitro acute_tox Acute Toxicity Studies in_vitro->acute_tox subchronic_tox Subchronic (28-Day) Toxicity Studies acute_tox->subchronic_tox dev_tox Developmental and Reproductive Toxicity subchronic_tox->dev_tox pk_pd Pharmacokinetic/ Pharmacodynamic Studies subchronic_tox->pk_pd dev_tox->pk_pd human_trials Human Clinical Trials (Phase I) pk_pd->human_trials

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

References

An In-depth Technical Guide on the Synthesis and Potential Significance of Hydroxy-Fatty Acid Esters: A Focus on 3-Hydroxybutyl Dodecanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "3-Hydroxybutyl dodecanoate" is not extensively documented in scientific literature, this technical guide aims to provide a comprehensive overview of the discovery, synthesis, and potential biological relevance of closely related hydroxy-fatty acid esters. For researchers, scientists, and professionals in drug development, this document will serve as a valuable resource by detailing established experimental protocols for similar compounds, presenting relevant quantitative data, and outlining potential biological pathways. This guide will focus on derivatives and related molecules, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and other fatty acid esters, to provide a foundational understanding that can be extrapolated to the synthesis and study of novel compounds like this compound.

Quantitative Data Summary

To facilitate comparison and analysis, the following tables summarize key quantitative data for related and precursor molecules.

Table 1: Physicochemical Properties of Dodecanoic Acid and Related Esters

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Dodecanoic Acid (Lauric Acid)143-07-7C₁₂H₂₄O₂200.32298.944.20.88
Butyl Dodecanoate[1][2]106-18-3[3]C₁₆H₃₂O₂256.42290-292-150.855
3-Hydroxydodecanoic acid[4]1883-13-2[4]C₁₂H₂₄O₃216.32Not AvailableNot AvailableNot Available
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate136133-53-4C₈H₁₆O₄176.21Not AvailableNot AvailableNot Available

Table 2: Pharmacokinetic Data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Adults [5]

ParameterValue
Maximum Plasma Concentration (β-hydroxybutyrate at highest dose)3.30 mM
Time to Maximum Plasma Concentration (Tmax)1–2 hours
Elimination Half-life (β-hydroxybutyrate)0.8–3.1 hours
Elimination Half-life (Acetoacetate)8–14 hours

Experimental Protocols

Detailed methodologies for the synthesis of related esters are crucial for the potential production of this compound. The following protocols are based on established lipase-catalyzed esterification reactions.

Protocol 1: Lipase-Catalyzed Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

This protocol is adapted from the enzymatic synthesis using Candida antarctica lipase B (CAL-B).[6][7]

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • (R)-1,3-butanediol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Anhydrous solvent (e.g., toluene, optional)

  • Molecular sieves (optional, to remove water)

  • Reaction vessel with temperature and pressure control

Procedure:

  • Combine racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol in a 2:1 molar ratio in the reaction vessel.

  • Add immobilized CAL-B to the mixture (typically 5-10% by weight of the substrates).

  • If using a solvent, add anhydrous toluene. Add activated molecular sieves to adsorb water produced during the reaction.

  • The reaction is conducted under reduced pressure (e.g., 80 mmHg) to facilitate the removal of ethanol, which is a byproduct of the transesterification.

  • Maintain the reaction temperature at approximately 30-45°C.

  • Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is removed by filtration.

  • The product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is then purified from the unreacted starting materials, typically by distillation under reduced pressure.

Protocol 2: General Lipase-Catalyzed Synthesis of a Fatty Acid Ester (e.g., Butyl Dodecanoate)

This protocol provides a general framework for the esterification of a fatty acid with an alcohol, which could be adapted for the synthesis of this compound.

Materials:

  • Dodecanoic acid (Lauric acid)

  • 1-Butanol (or 1,3-Butanediol for this compound)

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

  • Anhydrous organic solvent (e.g., hexane, heptane)

  • Molecular sieves or other water removal system

Procedure:

  • Dissolve equimolar amounts of dodecanoic acid and the alcohol (e.g., 1-butanol) in the anhydrous organic solvent within a reaction vessel.

  • Add the immobilized lipase to the reaction mixture.

  • Incorporate a system for water removal, such as molecular sieves or a Dean-Stark apparatus, to drive the reaction towards ester formation.

  • Maintain the reaction at a controlled temperature, typically between 40°C and 60°C, with constant stirring.

  • Monitor the conversion of the fatty acid to the ester using techniques like titration of the remaining acid or chromatographic analysis.

  • Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for potential reuse.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant biochemical pathways and experimental workflows.

experimental_workflow substrates Substrates (Dodecanoic Acid + 1,3-Butanediol) reaction Esterification Reaction substrates->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction filtration Filtration reaction->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Crude Product recycled_lipase Recycled Lipase filtration->recycled_lipase Recovered Enzyme purification Purification (e.g., Distillation) evaporation->purification product This compound purification->product

Caption: Hypothetical workflow for the lipase-catalyzed synthesis of this compound.

ketone_body_metabolism ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate hydrolysis Ester Hydrolysis (in vivo) ester->hydrolysis bdo (R)-1,3-Butanediol hydrolysis->bdo bhb (R)-3-Hydroxybutyrate (β-hydroxybutyrate) hydrolysis->bhb liver_metabolism Liver Metabolism bdo->liver_metabolism energy Energy Production (TCA Cycle) bhb->energy Peripheral Tissues liver_metabolism->bhb acac Acetoacetate liver_metabolism->acac acac->energy Peripheral Tissues

Caption: Metabolic pathway of the ketone ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

While direct information on this compound is scarce, this guide provides a robust framework for its potential synthesis and evaluation based on established methodologies for similar compounds. The detailed protocols for lipase-catalyzed esterification offer a promising and environmentally friendly approach to producing such novel esters. The provided quantitative data on related molecules can serve as a benchmark for characterizing new compounds. For researchers in drug discovery, the exploration of novel hydroxy-fatty acid esters may unveil new therapeutic possibilities, potentially analogous to the ergogenic and metabolic benefits observed with ketone esters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Further research into the synthesis, characterization, and biological activity of this compound is warranted to determine its unique properties and potential applications.

References

Technical Guide: Physicochemical Properties of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyl dodecanoate is a fatty acid ester with potential applications in various scientific and industrial fields. A thorough understanding of its physical properties is crucial for its application, formulation, and development. This technical guide provides a summary of the predicted physical properties of this compound and related long-chain fatty acid esters. It also outlines standardized experimental protocols for the determination of these properties and presents a representative synthesis workflow for a structurally similar compound.

Predicted Physicochemical Properties

PropertyPredicted ValueRelated Compound DataSource
Molecular Formula C₁₆H₃₂O₃--
Molecular Weight 272.42 g/mol --
Boiling Point ~300-320 °C at 760 mmHgButyl dodecanoate: 180 °C at 18 mmHg[1]Estimation based on related compounds
Melting Point Not AvailableButyl dodecanoate: -7 °C[1]-
Density ~0.86 g/cm³Butyl dodecanoate: 0.853-0.863 g/cm³[1]Estimation based on related compounds
Water Solubility Very lowButyl dodecanoate: Insoluble in water[1]Estimation based on related compounds
LogP (Octanol-Water Partition Coefficient) ~5-6Butyl dodecanoate: 6.51[1]Estimation based on related compounds

Experimental Protocols for Physicochemical Property Determination

For the accurate determination of the physical properties of this compound, standardized methods should be employed. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

Boiling Point Determination (OECD Guideline 103)[2][3][4][5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Method: One of the following methods can be used:

    • Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.

    • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

    • Distillation Method: The substance is distilled, and the temperature of the vapor is measured.

    • Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.

    • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic event associated with boiling.

  • Procedure Outline (Ebulliometer Method):

    • Calibrate the ebulliometer with a substance of a known boiling point.

    • Introduce the sample of this compound into the ebulliometer.

    • Heat the sample and record the temperature at which the liquid and vapor phases are in equilibrium under a constant pressure.

    • Correct the observed boiling point to standard pressure (101.325 kPa).

Melting Point/Melting Range Determination (OECD Guideline 102)[6][7][8][9][10]

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

  • Method:

    • Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated. The temperatures at which melting begins and is complete are recorded.

    • Hot Stage Microscopy: The substance is observed under a microscope while being heated on a hot stage.

    • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These methods measure the heat flow to or from a sample as a function of temperature. The melting point is determined from the peak of the endothermic melting transition.

  • Procedure Outline (Capillary Method):

    • Dry and powder the sample of this compound.

    • Introduce the sample into a capillary tube, ensuring it is well-packed.

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus at a controlled rate.

    • Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle melts. This range is the melting range.

Density Determination (OECD Guideline 109)[11][12][13][14][15]

Density is the mass of a substance per unit volume.

  • Method:

    • Hydrometer: A calibrated float is placed in the liquid, and the density is read from the scale at the liquid surface.

    • Oscillating U-tube Method: The natural frequency of a U-shaped tube filled with the liquid is measured. This frequency is related to the density of the liquid.

    • Pycnometer Method: A glass bottle with a specific volume (pycnometer) is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass and volume.

  • Procedure Outline (Pycnometer Method):

    • Thoroughly clean and dry the pycnometer and determine its empty weight.

    • Calibrate the pycnometer with a liquid of known density (e.g., water) to determine its exact volume at a specific temperature.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Bring the filled pycnometer to the desired temperature and weigh it.

    • Calculate the density by dividing the mass of the substance by the calibrated volume of the pycnometer.

Water Solubility Determination (OECD Guideline 105)[16][17][18][19][20]

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

  • Method:

    • Flask Method: A sufficient amount of the substance is agitated in water for a prolonged period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined. This method is suitable for solubilities above 10⁻² g/L.

    • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached. This method is suitable for solubilities below 10⁻² g/L.

  • Procedure Outline (Flask Method):

    • Add an excess amount of this compound to a flask containing purified water.

    • Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Separate the aqueous phase from the undissolved substance by centrifugation or filtration.

    • Determine the concentration of this compound in the aqueous phase using a suitable analytical method (e.g., gas chromatography, HPLC).

Representative Experimental Workflow

As no specific experimental workflows for this compound were found, a workflow for the synthesis of the structurally related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is presented below.[2][3][4][5] This enzymatic synthesis process provides a relevant example of the steps that could be involved in the production of similar esters.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification racemic_ester Racemic Ethyl 3-hydroxybutyrate reaction Transesterification Reaction (30°C, 6h, reduced pressure) racemic_ester->reaction r_butanediol (R)-1,3-butanediol r_butanediol->reaction cal_b Candida antarctica lipase B (CAL-B) cal_b->reaction filtration Filtration to remove enzyme reaction->filtration evaporation Evaporation under reduced pressure filtration->evaporation distillate Distillate: Unreacted (S)-ethyl 3-hydroxybutyrate evaporation->distillate Separation product Product: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate evaporation->product Residue

Caption: Enzymatic synthesis and purification workflow for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by this compound. Research in this area would be necessary to elucidate any potential biological activity.

Conclusion

This technical guide provides a foundational understanding of the predicted physical properties of this compound and the standardized methodologies required for their experimental determination. While direct experimental data for this specific compound is lacking, the information on related compounds and established protocols offers a strong starting point for researchers and developers. The provided synthesis workflow for a similar ester illustrates a practical approach to producing such molecules. Further research is needed to determine the precise physical properties and to explore the potential biological activities and signaling pathways associated with this compound.

References

A Technical Guide to the Solubility of 3-Hydroxybutyl Dodecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-hydroxybutyl dodecanoate in organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on providing a robust framework for researchers to conduct their own solubility assessments. This includes a detailed experimental protocol, a workflow for solubility determination, and a template for data presentation.

Introduction to this compound and its Solubility

This compound is an ester of dodecanoic acid (lauric acid) and 3-hydroxybutanol. Its molecular structure, featuring a long alkyl chain from the fatty acid and a hydroxyl group on the butyl chain, suggests a variable solubility profile depending on the polarity of the solvent. Understanding its solubility is crucial for a variety of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for designing synthesis and purification processes. While general principles suggest it would be soluble in most organic solvents and insoluble in water, precise quantitative data is essential for scientific and industrial applications.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Ethanole.g., 25e.g., Isothermal Shake-Flask
e.g., Acetonee.g., 25e.g., Isothermal Shake-Flask
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Isothermal Shake-Flask
e.g., Toluenee.g., 25e.g., Isothermal Shake-Flask
e.g., Heptanee.g., 25e.g., Isothermal Shake-Flask

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solid-liquid equilibrium measurements.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

  • Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC-UV, or a calibrated gravimetric method)

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of screw-capped vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

3.3. Alternative Approaches: Predictive Models

In the absence of experimental data, computational models can provide estimations of solubility. Machine learning models and thermodynamic-based equations that use molecular descriptors can predict the solubility of organic compounds in various solvents. These methods can be useful for initial screening but should be validated with experimental data whenever possible.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 3-hydroxybutyl dodecanoate to vial B Add known volume of organic solvent A->B C Seal and place in thermostatic shaker B->C D Shake for 24-72 hours at constant temperature C->D E Settle undissolved solid D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., GC, HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Unlocking the Therapeutic Potential of Ketone Esters: A Technical Guide to (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: This technical guide focuses on the therapeutic effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate , a well-researched ketone monoester. The initial query for "3-Hydroxybutyl dodecanoate" did not yield significant scientific literature, suggesting a possible misnomer. The compound detailed herein is a potent inducer of ketosis, a metabolic state with a wide range of investigated therapeutic applications.

Introduction

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone ester that serves as a precursor to the ketone body D-β-hydroxybutyrate (BHB).[1] It is designed to induce a state of nutritional ketosis—elevated levels of ketone bodies in the blood—without the need for a strict ketogenic diet.[2] This guide provides a comprehensive overview of the current understanding of the therapeutic potential of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Upon oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed in the gut and liver into its constituent parts: (R)-3-hydroxybutyrate (BHB) and (R)-1,3-butanediol. The latter is further metabolized in the liver to produce more BHB and acetoacetate (AcAc), the two primary ketone bodies.[1] These ketone bodies then enter the bloodstream and are transported to various tissues, including the brain, heart, and skeletal muscle, where they are utilized as an alternative energy source to glucose.[3]

The therapeutic effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate are primarily attributed to the metabolic and signaling properties of BHB.

Metabolic Effects: An Alternative Fuel Source

In extrahepatic tissues, BHB is converted back to acetoacetate and then to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP.[4] This provides a more efficient energy source than glucose, yielding more ATP per unit of oxygen consumed.[2] This enhanced metabolic efficiency is particularly beneficial in conditions of impaired glucose metabolism, such as in neurodegenerative diseases or after traumatic brain injury.[5][6]

Signaling and Regulatory Functions

Beyond its role as an energy substrate, BHB functions as a signaling molecule with pleiotropic effects:

  • Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I and IIa histone deacetylases.[7] By inhibiting HDACs, BHB increases histone acetylation, leading to changes in gene expression that can promote resistance to oxidative and inflammatory stress.[8][9]

  • G-Protein Coupled Receptor (GPCR) Activation: BHB is a ligand for at least two cell surface receptors: hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3).[9] Activation of HCAR2 in adipocytes reduces lipolysis, creating a negative feedback loop that can regulate ketone body production.[4][9] In immune cells, HCAR2 activation has anti-inflammatory effects.[9]

  • NLRP3 Inflammasome Inhibition: BHB has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[10] This anti-inflammatory action may contribute to its therapeutic effects in a variety of inflammatory conditions.

Therapeutic Potential: Preclinical and Clinical Evidence

The unique metabolic and signaling properties of ketone bodies have prompted research into the therapeutic applications of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate across a range of conditions.

Neurological Disorders

The brain can readily utilize ketone bodies for energy, especially when glucose metabolism is impaired.[5] This makes ketone esters a promising therapeutic strategy for various neurological conditions.

  • Neurodegenerative Diseases: In Alzheimer's and Parkinson's disease models, ketone therapy has shown neuroprotective effects, potentially by providing an alternative energy source to neurons, reducing oxidative stress, and decreasing inflammation.[5][11] Studies in animal models of Alzheimer's disease have demonstrated that ketone esters can reduce amyloid accumulation and improve cognitive function.[5]

  • Epilepsy: The ketogenic diet has long been used to treat refractory epilepsy.[12] Ketone esters offer a more palatable and less restrictive means of inducing ketosis to potentially reduce seizure activity.[13]

  • Traumatic Brain Injury (TBI): TBI is often followed by a period of cerebral glucose hypometabolism.[6] Providing ketones as an alternative fuel source may prevent secondary cell death.[6] A study in a rat model of TBI showed that daily administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate for 30 days reduced lesion volume.[6]

Metabolic and Cardiovascular Health
  • Sarcopenic Obesity: Exogenous ketone esters are being investigated as a potential therapeutic for sarcopenic obesity, a condition characterized by the loss of skeletal muscle mass and function in the context of obesity.[14]

  • Heart Failure: Ketone bodies are a highly efficient fuel for the heart.[15] In failing hearts, which exhibit impaired energy metabolism, providing ketones may improve cardiac function.[15]

Performance Enhancement and Muscle Recovery

Ketone esters have been explored for their potential to enhance physical performance by providing an alternative fuel source and preserving glycogen stores.[13] They may also aid in muscle recovery after exercise.[13]

Quantitative Data

Pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans
Parameter140 mg/kg Dose357 mg/kg Dose714 mg/kg Dose
BHB Cmax (mM) --3.30
AcAc Cmax (mM) --1.19
Tmax (hours) 1-21-21-2
BHB Half-life (hours) 0.8 - 3.10.8 - 3.10.8 - 3.1
AcAc Half-life (hours) 8 - 148 - 148 - 14

Data from a study in healthy adult subjects after a single oral dose.[2]

Safety and Tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
Study PopulationDurationDosesKey Findings
Healthy Adult Humans5 days140, 357, and 714 mg/kg, three times dailyGenerally well-tolerated. Some mild gastrointestinal effects at the highest dose. No abnormal changes in hematology, clinical biochemistry, or urinalysis.[1][2]
Wistar Rats28 days12 g/kg/day (males), 15 g/kg/day (females)Safe. Reduced food intake and weight gain compared to controls. No substance-related toxicity observed in gross and microscopic evaluations.[1]
Pregnant Wistar RatsGestation days 6-202 g/kg/dayNo effects on Caesarean-sectioning or litter parameters. No specific fetal alterations attributable to the test substance.[1]

Experimental Protocols

Traumatic Brain Injury Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Injury Induction: Controlled cortical impact (CCI) injury. A craniotomy is performed, and a pneumatic impactor is used to induce a focal injury to the cortex. Sham-treated controls undergo the craniotomy without the impact.

  • Test Article Administration: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (0.5 ml/kg) was administered daily by oral gavage for 30 days, starting immediately after surgery. Control rats received water by gavage. The ketone ester was also provided ad libitum in drinking water at a 0.3% concentration.

  • Outcome Measures: Neurobehavioral deficits were assessed using various tests. Lesion volume was determined by histological analysis of brain tissue at the end of the study.[6]

Cardiac and Skeletal Muscle Metabolism in Healthy Volunteers
  • Study Design: Single-arm clinical study with baseline and post-intervention measurements.

  • Participants: Healthy adult volunteers.

  • Intervention: Ingestion of 25 mL of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

  • Measurement Technique: 31P Magnetic Resonance Spectroscopy (MRS) was used to non-invasively assess high-energy phosphate metabolism in the heart and skeletal muscle.

  • Protocol: A baseline 31P-MRS scan was performed. Participants then consumed the ketone ester, and a post-intervention scan was conducted 30 minutes after ingestion, coinciding with near-maximal blood BHB concentrations.

  • Primary Outcome Measures: Cardiac phosphocreatine to adenosine-triphosphate ratio (PCr/ATP) and skeletal muscle PCr recovery time constant (τPCr).[15]

Visualizations

Signaling Pathways and Experimental Workflows

Metabolism_and_Signaling_of_Ketone_Ester cluster_ingestion_and_metabolism Ingestion and Metabolism cluster_cellular_effects Cellular Effects in Target Tissues KE (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Hydrolysis Hydrolysis (Gut/Liver) KE->Hydrolysis BHB (R)-3-hydroxybutyrate (BHB) Hydrolysis->BHB BD (R)-1,3-butanediol Hydrolysis->BD Energy_Metabolism Energy Metabolism (TCA Cycle -> ATP) BHB->Energy_Metabolism Alternative Fuel HDAC_Inhibition HDAC Inhibition BHB->HDAC_Inhibition Signaling GPCR_Activation GPCR Activation (HCAR2/FFAR3) BHB->GPCR_Activation Signaling NLRP3_Inhibition NLRP3 Inflammasome Inhibition BHB->NLRP3_Inhibition Signaling Liver_Metabolism Liver Metabolism BD->Liver_Metabolism Liver_Metabolism->BHB AcAc Acetoacetate (AcAc) Liver_Metabolism->AcAc TBI_Experimental_Workflow Animal_Model Sprague-Dawley Rats Surgery Craniotomy Animal_Model->Surgery Injury_Group Controlled Cortical Impact (CCI) Surgery->Injury_Group Sham_Group Sham Injury Surgery->Sham_Group Treatment Daily Oral Gavage (30 days) Injury_Group->Treatment Sham_Group->Treatment KE_Group Ketone Ester (0.5 ml/kg) Treatment->KE_Group Control_Group Water Treatment->Control_Group Outcome_Assessment Neurobehavioral Testing & Histological Analysis KE_Group->Outcome_Assessment Control_Group->Outcome_Assessment

References

3-Hydroxybutyl Dodecanoate: A Technical Guide to a Novel Ketone Body Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic therapies are gaining significant traction in the scientific community for their potential to address a range of physiological and pathological conditions. Central to many of these approaches is the induction of ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood. Traditionally achieved through ketogenic diets or fasting, exogenous ketone supplementation offers a more direct and often more tolerable method of inducing ketosis. This technical guide provides an in-depth overview of 3-hydroxybutyl dodecanoate, a promising ketone body precursor, with a focus on its metabolism, experimental evaluation, and underlying signaling pathways.

Metabolism and Mechanism of Action

This compound is a ketone monoester that, upon ingestion, is hydrolyzed by esterases in the gut and liver into its constituent molecules: (R)-3-hydroxybutyrate (β-hydroxybutyrate or βHB) and dodecanoic acid (lauric acid). (R)-3-hydroxybutyrate is one of the three primary ketone bodies, alongside acetoacetate and acetone, that serve as an alternative energy source to glucose for various tissues, including the brain, heart, and skeletal muscle. Dodecanoic acid, a medium-chain fatty acid, can also be metabolized in the liver to produce additional ketone bodies. This dual precursor nature makes this compound an efficient agent for inducing a state of nutritional ketosis.

The metabolic fate of this compound is a critical aspect of its function. The liberated (R)-3-hydroxybutyrate is readily transported into tissues via monocarboxylate transporters (MCTs). Inside the cell, it is converted back to acetoacetate and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP.[1]

Metabolism This compound This compound Esterases (Gut, Liver) Esterases (Gut, Liver) This compound->Esterases (Gut, Liver) Hydrolysis Dodecanoic Acid Dodecanoic Acid Esterases (Gut, Liver)->Dodecanoic Acid β-Hydroxybutyrate (βHB) β-Hydroxybutyrate (βHB) Esterases (Gut, Liver)->β-Hydroxybutyrate (βHB) Liver (β-oxidation) Liver (β-oxidation) Dodecanoic Acid->Liver (β-oxidation) Acetoacetate Acetoacetate β-Hydroxybutyrate (βHB)->Acetoacetate BDH1 Acetyl-CoA Acetyl-CoA Liver (β-oxidation)->Acetyl-CoA Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketogenesis->Acetoacetate Acetoacetate->Acetyl-CoA SCOT ATP ATP TCA Cycle->ATP

Metabolic pathway of this compound.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a related and well-studied ketone monoester, in elevating blood ketone levels has been demonstrated in both animal and human studies. The following tables summarize key quantitative data from these investigations.

Table 1: Pharmacokinetics of a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans [1][2]

Dosage (mg/kg body weight)Peak Plasma βHB (mM)Time to Peak Plasma βHB (hours)Peak Plasma Acetoacetate (mM)Time to Peak Plasma Acetoacetate (hours)
140~1.01-2~0.32-4
357~3.01-2~0.82-4
714~3.31-2~1.22-4

Table 2: Effects of Repeated Oral Dosing of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans (3 times daily for 5 days) [1]

Dosage per administration (mg/kg body weight)Total Daily Dose (g/kg)Notable Observations
1400.42Well-tolerated.
3571.07Well-tolerated.
7142.14Generally well-tolerated; some mild gastrointestinal effects reported.

Table 3: Effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Supplementation in Rats [3][4][5][6][7]

Study TypeDosageDurationKey Findings
28-Day Toxicity12 g/kg/day (males), 15 g/kg/day (females) in diet28 daysNo adverse effects observed.
Developmental Toxicity2 g/kg/day via gavageGestation days 6-20No teratogenic effects observed.
Performance Study30% of calories from ketone ester in diet5 days32% increase in treadmill running distance compared to controls.
Neuroprotection Study0.5 ml/kg/day via oral gavage + 0.3% in drinking water30 daysAttenuated neurobehavioral deficits after traumatic brain injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Human Clinical Trial Protocol for Pharmacokinetic Analysis[1]
  • Study Design: Open-label, single-center study.

  • Participants: Healthy adult volunteers.

  • Intervention:

    • Single Dose: Following an overnight fast, participants consumed a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (140, 357, or 714 mg/kg body weight) mixed into a meal replacement milkshake.

    • Repeated Dose: Participants consumed the ketone monoester milkshake three times daily (at 0, 4, and 9 hours) for five consecutive days.

  • Blood Sampling: Venous blood samples were collected at baseline and at regular intervals post-ingestion to measure plasma concentrations of βHB, acetoacetate, glucose, and the intact ketone ester.

  • Analysis: Plasma samples were analyzed using gas chromatography-mass spectrometry (GC-MS).

Human_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_analysis Analysis Informed Consent Informed Consent Health Screening Health Screening Informed Consent->Health Screening Overnight Fast Overnight Fast Health Screening->Overnight Fast Baseline Blood Sample Baseline Blood Sample Overnight Fast->Baseline Blood Sample Oral Administration of Ketone Ester Milkshake Oral Administration of Ketone Ester Milkshake Baseline Blood Sample->Oral Administration of Ketone Ester Milkshake Serial Blood Sampling Serial Blood Sampling Oral Administration of Ketone Ester Milkshake->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation GC-MS Analysis of Ketones GC-MS Analysis of Ketones Plasma Separation->GC-MS Analysis of Ketones Pharmacokinetic Modeling Pharmacokinetic Modeling GC-MS Analysis of Ketones->Pharmacokinetic Modeling

Human pharmacokinetic study workflow.

Animal Study Protocol for Neuroprotection Assessment[3]
  • Study Design: Controlled cortical impact (CCI) model of traumatic brain injury in rats.

  • Animals: Male Sprague Dawley rats.

  • Intervention:

    • Animals were randomized to receive either (R)-3-hydroxybutyl (R)-3-hydroxybutyrate or water (control).

    • The ketone ester was administered daily via oral gavage (0.5 ml/kg/day) and was also provided ad libitum at a 0.3% (v/v) concentration in the drinking water for 30 days, starting immediately after CCI surgery.

  • Outcome Measures:

    • Neurobehavioral assessments were conducted to evaluate motor and sensory deficits.

    • Histological analysis of brain tissue was performed to determine lesion volume.

  • Blood Analysis: Blood samples were collected to confirm elevated levels of βHB.

Analytical Method for Quantification in Plasma using LC-MS[8]
  • Objective: To quantify (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites (β-hydroxybutyrate, 1,3-butanediol, and acetoacetate) in human plasma.

  • Methodology: Two separate liquid chromatography-mass spectrometry (LC-MS) methods were developed and validated.

    • Method 1 (for ketone ester, βHB, and 1,3-butanediol): Utilized a C18 reverse-phase column.

    • Method 2 (for acetoacetate): Employed a hydrophilic interaction liquid chromatography (HILIC) column.

  • Sample Preparation: A simple "dilute and shoot" method was used for plasma samples.

  • Validation: The methods were validated for accuracy, precision, matrix effect, and extraction recovery according to established guidelines.

Signaling Pathways of Ketone Bodies

Beyond their role as an energy substrate, ketone bodies, particularly βHB, function as signaling molecules, influencing various cellular processes. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression. This epigenetic modification has been linked to beneficial effects in the context of aging and neurodegenerative diseases.

Furthermore, ketone bodies can modulate inflammatory pathways. For instance, βHB has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.

Signaling_Pathways β-Hydroxybutyrate (βHB) β-Hydroxybutyrate (βHB) HDACs HDACs β-Hydroxybutyrate (βHB)->HDACs Inhibits NLRP3 Inflammasome NLRP3 Inflammasome β-Hydroxybutyrate (βHB)->NLRP3 Inflammasome Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Cellular Stress Resistance Cellular Stress Resistance Gene Expression->Cellular Stress Resistance Mitochondrial Biogenesis Mitochondrial Biogenesis Gene Expression->Mitochondrial Biogenesis Inflammation Inflammation NLRP3 Inflammasome->Inflammation

Signaling pathways of β-hydroxybutyrate.

Conclusion

This compound represents a promising exogenous ketone precursor with the potential for broad therapeutic and performance-enhancing applications. Its efficient conversion to ketone bodies, favorable safety profile demonstrated in preclinical and clinical studies, and the emerging understanding of the signaling roles of its metabolites underscore its significance for researchers and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the physiological effects and therapeutic potential of this novel compound. Future research should continue to explore its efficacy in various disease models and optimize dosing strategies for specific clinical applications.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxybutyl dodecanoate is an ester with potential applications in various fields, including as a specialty chemical, a biodegradable polymer component, or a precursor for the synthesis of more complex molecules. The inclusion of a hydroxyl group provides a site for further functionalization, making it a versatile building block. This document outlines a detailed protocol for the synthesis of this compound via a lipase-catalyzed esterification of dodecanoic acid and 1,3-butanediol. The use of an enzymatic catalyst, specifically Candida antarctica lipase B (CAL-B), offers a green and highly selective alternative to traditional chemical synthesis methods, proceeding under mild reaction conditions and minimizing the formation of byproducts.[1][2][3]

Materials and Methods

Materials and Reagents:

  • Dodecanoic acid (Lauric acid)

  • 1,3-Butanediol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, combine dodecanoic acid and 1,3-butanediol.

  • Solvent and Catalyst Addition: Add toluene to dissolve the reactants, followed by the addition of immobilized Candida antarctica lipase B (CAL-B) and molecular sieves to remove water produced during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a constant temperature, typically ranging from 45°C to 60°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is removed by filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent to isolate the pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes the typical quantitative data for the enzymatic synthesis of this compound, based on protocols for similar lipase-catalyzed esterifications.

ParameterValue
Dodecanoic acid to 1,3-Butanediol Molar Ratio1:1.2
Enzyme Loading (CAL-B)10% (w/w of limiting reactant)
SolventToluene
Temperature50°C
Reaction Time24 - 48 hours
Expected Yield70 - 85%

Experimental Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound Reactants Dodecanoic Acid + 1,3-Butanediol Solvent_Catalyst Add Toluene and Immobilized CAL-B Reactants->Solvent_Catalyst Reaction Stir at 50°C for 24-48h Solvent_Catalyst->Reaction Filtration Filter to Remove Immobilized Enzyme Reaction->Filtration Evaporation Remove Solvent via Rotary Evaporation Filtration->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Product Pure 3-Hydroxybutyl Dodecanoate Purification->Product

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyl dodecanoate is a monoester of dodecanoic acid (lauric acid) and 1,3-butanediol. As a fatty acid ester, it holds potential applications in various fields, including as a specialty chemical, a potential prodrug, or a biocompatible solvent. The enzymatic synthesis of such esters offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to unwanted byproducts. This document provides detailed protocols for the synthesis of this compound using immobilized Candida antarctica lipase B (CAL-B), a versatile and robust biocatalyst. The methodologies outlined below are based on established principles of enzyme-catalyzed esterification in non-aqueous media.

Data Presentation

The following tables summarize the expected quantitative data for the enzymatic synthesis of this compound under optimized conditions.

Table 1: Reaction Parameters and Yields for the Enzymatic Esterification of Dodecanoic Acid with 1,3-Butanediol.

ParameterValue
EnzymeImmobilized Candida antarctica lipase B (Novozym® 435)
Substrate 1Dodecanoic Acid
Substrate 21,3-Butanediol
Molar Ratio (Dodecanoic Acid:1,3-Butanediol)1:3
Enzyme Loading10% (w/w of substrates)
SolventSolvent-free
Temperature60°C
Reaction Time24 hours
Agitation200 rpm
Product Yield (Monoester)> 85%
Conversion of Dodecanoic Acid> 95%

Table 2: Characterization Data for this compound.

Analytical MethodExpected Results
¹H NMR (500 MHz, CDCl₃)δ 4.20-4.10 (m, 1H), 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 2.30 (t, J = 7.5 Hz, 2H), 1.80-1.70 (m, 2H), 1.65 (quint, J = 7.5 Hz, 2H), 1.35-1.20 (m, 16H), 1.20 (d, J = 6.0 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 174.0, 65.0, 63.0, 38.0, 34.5, 32.0, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.0, 23.0, 22.8, 14.2
Mass Spectrometry (ESI-MS) m/z [M+Na]⁺ calculated for C₁₆H₃₂O₃Na: 303.2249; Found: 303.2251
Appearance Colorless to pale yellow oil

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Esterification

This protocol describes the direct esterification of dodecanoic acid with 1,3-butanediol.

Materials:

  • Dodecanoic acid (≥98%)

  • 1,3-Butanediol (≥99%)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Hexane (anhydrous, ≥95%)

  • Ethyl acetate (anhydrous, ≥99.5%)

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Anhydrous sodium sulfate

  • Round bottom flask (100 mL)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reactant Preparation: In a 100 mL round bottom flask, combine dodecanoic acid (e.g., 10 g, 50 mmol) and 1,3-butanediol (e.g., 13.5 g, 150 mmol). The excess of 1,3-butanediol helps to shift the equilibrium towards the formation of the monoester.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (10% of the total substrate weight, e.g., 2.35 g).

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to 60°C with constant stirring at 200 rpm for 24 hours. The reaction is performed under solvent-free conditions.

  • Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of hexane to dissolve the product and unreacted substrates. Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse.

  • Solvent Removal: Combine the filtrate and the hexane washings. Remove the hexane using a rotary evaporator.

  • Purification by Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Characterization: Dry the purified product over anhydrous sodium sulfate, filter, and remove any residual solvent under vacuum to obtain pure this compound as a colorless to pale yellow oil. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Analytical Monitoring of the Reaction

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.

Materials:

  • Aliquots from the reaction mixture

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.

  • Derivatization:

    • Dissolve the aliquot in 500 µL of ethyl acetate.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable temperature program, for example: initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Monitor the disappearance of the dodecanoic acid peak and the appearance of the this compound peak to determine the conversion rate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Dodecanoic Acid + 1,3-Butanediol reaction Reaction (60°C, 24h, 200 rpm) reactants->reaction enzyme Immobilized CAL-B enzyme->reaction filtration Enzyme Filtration reaction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 chromatography Silica Gel Column Chromatography evaporation1->chromatography evaporation2 Final Solvent Evaporation chromatography->evaporation2 characterization Characterization (NMR, MS) evaporation2->characterization product Pure 3-Hydroxybutyl Dodecanoate characterization->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

signaling_pathway cluster_reactants Substrates cluster_enzyme Enzyme Active Site (CAL-B) cluster_products Products dodecanoic_acid Dodecanoic Acid active_site Ser-His-Asp Catalytic Triad dodecanoic_acid->active_site Acylation butanediol 1,3-Butanediol butanediol->active_site Nucleophilic Attack ester This compound active_site->ester Ester Release water Water active_site->water Water Release

3-Hydroxybutyl dodecanoate purification techniques

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of 3-Hydroxybutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fatty acid ester with potential applications in various fields, including pharmaceuticals and as a metabolic research compound. As with many biologically active molecules, achieving high purity is critical for its use in research and development. This document provides a detailed overview of common purification techniques that can be applied to this compound, along with a generalized experimental protocol. The methodologies described are based on established purification strategies for similar ester compounds, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, and are intended to serve as a starting point for process development.[1][2]

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques applicable to this type of molecule include distillation, column chromatography, and filtration.[3] This application note will detail a multi-step purification strategy and provide hypothetical comparative data for different purification methodologies.

Purification Techniques Overview

Several techniques can be employed for the purification of this compound. The most common and effective methods include:

  • Distillation: Particularly fractional or vacuum distillation, is suitable for separating compounds with different boiling points. Given that this compound is likely a high-boiling point liquid, wiped-film or short-path distillation under high vacuum is often preferred to prevent thermal degradation.[1][2]

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3] For this compound, normal-phase chromatography using a silica gel stationary phase and a non-polar mobile phase is a common approach. This method is highly effective for removing polar impurities.

  • Filtration: Often used as a preliminary or final step to remove solid impurities, such as catalysts or precipitated byproducts.[1][2]

  • Neutralization and Washes: If the synthesis is performed under acidic or basic conditions, a neutralization step followed by aqueous washes can remove residual acid or base catalysts and water-soluble impurities.[1][2]

  • Ion Exchange Resins: Can be used to remove ionic impurities from the crude product mixture.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

crude Crude Reaction Mixture neutralization Neutralization (e.g., with NaHCO3 solution) crude->neutralization Step 1 filtration1 Filtration (Removal of solid catalysts/salts) neutralization->filtration1 Step 2 distillation Vacuum Distillation (Removal of low-boiling impurities) filtration1->distillation Step 3 chromatography Column Chromatography (Silica Gel) distillation->chromatography Step 4 final_filtration Final Filtration (0.22 µm filter) chromatography->final_filtration Step 5 pure_product Purified 3-Hydroxybutyl Dodecanoate final_filtration->pure_product Final Product

Caption: General purification workflow for this compound.

Comparative Data of Purification Techniques

The following table presents a hypothetical comparison of different purification techniques for this compound, starting from a crude mixture with an assumed initial purity of 75%.

Purification TechniqueInitial Purity (%)Final Purity (%)Yield (%)Processing Time (per 100g)Key AdvantagesKey Disadvantages
Vacuum Distillation 7595854 hoursScalable, effective for volatile impuritiesPotential for thermal degradation
Column Chromatography 75>997012 hoursHigh resolution, high purity achievableSolvent intensive, less scalable
Combined Approach 75>996516 hoursHighest purityLower overall yield, time-consuming

Detailed Experimental Protocol: A Combined Approach

This protocol describes a multi-step purification process for this compound synthesized via a transesterification reaction.

Materials
  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Vacuum distillation apparatus (short-path)

  • Chromatography column

  • Glassware (separatory funnel, flasks, etc.)

Protocol
  • Neutralization and Washing:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution to neutralize any residual acid catalyst.

    • Shake the funnel vigorously, periodically venting to release any evolved gas.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer twice more with deionized water.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add anhydrous MgSO₄ to the organic layer to remove residual water.

    • Gently swirl the flask and allow it to sit for 20-30 minutes.

    • Filter the mixture to remove the MgSO₄.

  • Solvent Removal:

    • Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the reaction solvent.

  • Vacuum Distillation (Optional, for larger scale):

    • For larger quantities or to remove significant amounts of lower-boiling impurities, perform a vacuum distillation.

    • Set up a short-path distillation apparatus and apply a high vacuum (<1 mmHg).

    • Gently heat the mixture. Collect fractions based on boiling point, with the main product fraction expected at a higher temperature. The precise temperature will depend on the vacuum level.

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the concentrated crude product in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Final Concentration:

    • Combine the pure fractions as identified by TLC.

    • Remove the elution solvent using a rotary evaporator to yield the purified this compound.

    • Place the final product under high vacuum for several hours to remove any residual solvent.

Purity Analysis

The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Signaling Pathway Context

While there is no specific signaling pathway for this compound purification, the molecule is related to β-hydroxybutyrate (BHB), a ketone body with known signaling functions.[4] The diagram below illustrates the general role of BHB in cellular energy metabolism and signaling. The purification of this compound is a critical step to enable in-vitro and in-vivo studies of its potential effects on such pathways.

adipose Adipose Tissue fat Fat Mobilization adipose->fat liver Liver bhb_prod BHB Production liver->bhb_prod blood Bloodstream bhb_transport BHB Transport blood->bhb_transport cells Target Cells (e.g., Neurons) atp ATP Generation cells->atp signaling Signaling Functions (e.g., HDAC inhibition) cells->signaling fat->liver bhb_prod->blood Release bhb_transport->cells Uptake

Caption: Simplified overview of β-hydroxybutyrate (BHB) metabolism and signaling.

Conclusion

The purification of this compound to a high degree of purity is achievable through a combination of standard laboratory techniques. The choice of method will be dictated by the specific impurities present and the scale of the operation. A multi-step approach involving neutralization, filtration, and column chromatography is recommended for achieving the highest purity for research and development purposes. The provided protocol serves as a comprehensive guide for scientists and researchers working with this and similar ester compounds.

References

Application Note: 1H NMR Analysis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-Hydroxybutyl dodecanoate. The information presented herein is intended to assist researchers in the structural elucidation and purity assessment of this compound, which is relevant in various fields including polymer chemistry, biodegradable materials, and as a potential pharmaceutical intermediate. This document outlines the experimental procedure for acquiring ¹H NMR spectra and presents a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants based on the analysis of analogous structures.

Introduction

This compound is an ester composed of a C12 fatty acid (dodecanoic acid) and a four-carbon diol (1,3-butanediol). Its structure combines a long hydrophobic alkyl chain with a hydrophilic portion containing a secondary alcohol, making it a molecule of interest for applications requiring specific surfactant or emulsifying properties. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity determination of such molecules. This note details the expected ¹H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values for long-chain fatty acid esters and substituted butanols. The proton assignments are illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Dodecanoate Chain
H-a (CH₃)~ 0.88Triplet3H~ 6.8
H-b (-(CH₂)₈-)~ 1.25Multiplet16H-
H-c (-CH₂-CH₂-COO-)~ 1.62Quintet2H~ 7.5
H-d (-CH₂-COO-)~ 2.29Triplet2H~ 7.5
3-Hydroxybutyl Chain
H-e (-CH(OH)-CH₃)~ 1.21Doublet3H~ 6.3
H-f (-O-CH₂-CH₂-)~ 1.83Multiplet2H~ 6.2
H-g (-CH(OH)-)~ 3.80Multiplet1H~ 6.3
H-h (-O-CH₂-)~ 4.15Triplet2H~ 6.2
H-i (-OH)VariableSinglet (broad)1H-

Molecular Structure and Proton Assignment

G cluster_mol C1 CH₃ C2 -(CH₂)₈- C1->C2 a-b C3 CH₂ C2->C3 b-c C4 CH₂ C3->C4 c-d C5 C=O C4->C5 O1 O C5->O1 C6 CH₂ O1->C6 C7 CH₂ C6->C7 h-f C8 CH C7->C8 f-g O2 OH C8->O2 g-i C9 CH₃ C8->C9 g-e Ha a Hb b Hc c Hd d He e Hf f Hg g Hh h Hi i caption Structure of this compound with proton assignments.

Caption: Proton assignments for this compound.

Experimental Protocol

This section provides a standard operating procedure for the ¹H NMR analysis of this compound.

1. Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrument Parameters:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (adjust based on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 12-16 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automatic phasing routine.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks corresponding to the protons of this compound.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow

G start Start: Sample of this compound prep Sample Preparation: - Weigh 5-10 mg of sample - Dissolve in 0.6 mL CDCl₃ with TMS - Transfer to NMR tube start->prep analysis ¹H NMR Analysis: - 400 MHz Spectrometer - Standard pulse sequence - Acquire FID prep->analysis processing Data Processing: - Fourier Transform - Phasing and Baseline Correction - Calibration to TMS (0.00 ppm) analysis->processing interpretation Data Interpretation: - Chemical Shift Analysis - Multiplicity and Coupling Constant Determination - Integration processing->interpretation end End: Structural Confirmation and Purity Assessment interpretation->end

Caption: Workflow for ¹H NMR analysis.

Discussion

The predicted ¹H NMR spectrum of this compound displays characteristic signals for both the fatty acid and the diol moieties. The dodecanoate chain is identified by the terminal methyl triplet at approximately 0.88 ppm, a large multiplet for the bulk methylene groups around 1.25 ppm, and the triplets corresponding to the methylene groups alpha and beta to the carbonyl group at approximately 2.29 ppm and 1.62 ppm, respectively.

The 3-hydroxybutyl portion of the molecule gives rise to more distinct signals. The methyl group adjacent to the hydroxyl-bearing carbon appears as a doublet around 1.21 ppm. The methine proton next to the hydroxyl group is expected to be a multiplet around 3.80 ppm. The methylene group adjacent to the ester oxygen is the most downfield signal in the aliphatic region, appearing as a triplet around 4.15 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent purity.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. The provided data table of predicted chemical shifts and the detailed experimental protocol will aid researchers in the structural verification and quality control of this compound. The use of ¹H NMR spectroscopy as outlined here is a reliable method for ensuring the identity and purity of this compound in research and development settings.

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 3-hydroxybutyl dodecanoate using mass spectrometry. It includes recommended instrumental parameters, sample preparation protocols, and an interpretation of the expected mass spectral data. The methodologies outlined herein are intended to serve as a starting point for researchers and scientists engaged in the characterization and quantification of this and structurally related compounds.

Introduction

This compound is an ester composed of dodecanoic acid (lauric acid) and 3-hydroxybutanol. The analysis of fatty acid esters is crucial in various fields, including metabolomics, drug development, and industrial applications. Mass spectrometry, often coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), offers high sensitivity and specificity for the identification and quantification of these molecules. This application note details the expected fragmentation patterns of this compound and provides a foundational protocol for its analysis.

Predicted Mass Spectrometry Data

Electrospray Ionization (ESI-MS)

In positive-ion ESI-MS, this compound is expected to be readily protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or other cations present in the mobile phase. Tandem mass spectrometry (MS/MS) of the protonated molecule would likely yield characteristic fragment ions.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Loss
273.24201.19[C₁₂H₂₅O₂]⁺ - Loss of 3-hydroxybutanol
273.24183.18[C₁₂H₂₃O]⁺ - Loss of 3-hydroxybutanol and H₂O
273.2491.08[C₄H₉O₂]⁺ - Protonated 3-hydroxybutanol
273.2473.06[C₄H₉O]⁺ - Loss of H₂O from protonated 3-hydroxybutanol
Electron Ionization (EI-MS)

Under EI conditions, typically used in GC-MS, extensive fragmentation is expected. The fragmentation of esters under EI often involves cleavage at the ester bond and rearrangements.

Table 2: Predicted EI-MS Fragmentation of this compound

Predicted Fragment Ion (m/z)Proposed Structure/Fragment
200[C₁₂H₂₄O₂]⁺ - Dodecanoic acid
185[C₁₁H₂₅O]⁺ - McLafferty rearrangement product
115[C₇H₁₅O]⁺
87[C₄H₇O₂]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

The following protocols are recommended starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

LC-MS/MS Analysis

Sample Preparation:

  • Dissolve 1 mg of this compound standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with methanol:water (1:1, v/v) to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • For biological samples, a liquid-liquid extraction or solid-phase extraction protocol may be necessary to remove interfering substances.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Energy (for MS/MS): 10-30 eV (optimize for desired fragmentation)

  • Scan Range (Full Scan): m/z 50-500

  • Product Ion Scan (for MS/MS of m/z 273.24): m/z 50-300

GC-MS Analysis

Sample Preparation and Derivatization:

For GC-MS analysis, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether is recommended to improve volatility and chromatographic peak shape.

  • Dissolve the sample containing this compound in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Gas Chromatography Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Mass Spectrometry Conditions (EI):

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-600

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

fragmentation_pathway M This compound [M+H]⁺ m/z 273.24 F1 [C₁₂H₂₅O₂]⁺ m/z 201.19 M->F1 - C₄H₈O₂ F3 Protonated 3-Hydroxybutanol [C₄H₉O₂]⁺ m/z 91.08 M->F3 Charge migration F2 [C₁₂H₂₃O]⁺ m/z 183.18 F1->F2 - H₂O F4 [C₄H₉O]⁺ m/z 73.06 F3->F4 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP1 Standard/Sample SP2 Solvent Addition SP1->SP2 SP3 (Optional) Extraction SP2->SP3 SP4 (Optional for GC) Derivatization SP3->SP4 A1 LC or GC Separation SP4->A1 A2 Mass Spectrometry A1->A2 D1 Data Acquisition A2->D1 D2 Peak Integration D1->D2 D3 Quantification D2->D3

Caption: General experimental workflow for MS analysis.

Conclusion

This application note provides a comprehensive, albeit predictive, overview of the mass spectrometric analysis of this compound. The provided protocols for LC-MS/MS and GC-MS serve as robust starting points for method development. The predicted fragmentation patterns and corresponding diagrams offer a valuable reference for the identification and structural elucidation of this and related fatty acid esters. Researchers are encouraged to use this document as a guide and to optimize the described methods for their specific analytical needs.

Application Note: Gas Chromatography-Mass Spectrometry for the Analysis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the determination of 3-hydroxybutyl dodecanoate using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of the analyte, a derivatization step is required prior to GC analysis. This protocol outlines a silylation procedure to enhance the volatility and chromatographic performance of this compound. The proposed method is based on established gas chromatography techniques for the analysis of structurally similar compounds, such as fatty acid esters and hydroxylated fatty acids, and is intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound is an ester of dodecanoic acid and 3-hydroxybutanol. The analysis of such compounds is crucial in various fields, including the development of pharmaceuticals and specialty chemicals. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the presence of a hydroxyl group in this compound necessitates a derivatization step to block the polar functional group, thereby increasing its volatility and improving its chromatographic behavior.[1][2] Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile compound suitable for GC analysis.[3] This application note provides a comprehensive protocol for the silylation of this compound followed by its analysis using GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL GC vials with screw caps and septa

  • Microsyringes

  • Volumetric flasks

  • Pipettes and pipette tips

  • Heating block or oven

  • Vortex mixer

Sample Preparation: Silylation
  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane or another suitable solvent at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound standard solution into a 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the silylating agent (MSTFA with 1% TMCS).

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[3]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • Final Sample Preparation:

    • Dilute the derivatized sample with the appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended as a starting point for the analysis of silylated this compound. Optimization of these parameters may be necessary to achieve the desired separation and sensitivity.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio of 20:1, can be adjusted based on concentration)
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using derivatized standards of known concentrations. The peak area of the resulting trimethylsilyl derivative of this compound is plotted against the concentration. The concentration of the analyte in unknown samples can then be determined from this calibration curve.

Due to the lack of specific published data for this compound, the following table provides a template for the kind of quantitative data that should be collected during method validation.

ParameterExpected Performance
Retention Time (min) To be determined experimentally
Characteristic m/z ions To be determined from the mass spectrum of the derivatized standard
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Experimental Workflow Diagramdot

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with 3-Hydroxybutyl Dodecanoate Sample prep_std Prepare Standard Solution (1 mg/mL) start->prep_std dry_down Evaporate Solvent prep_std->dry_down derivatize Add Silylating Agent (MSTFA + 1% TMCS) dry_down->derivatize react Heat at 60-70°C for 30 min derivatize->react dilute Dilute for Analysis react->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation (HP-5ms column) inject->separate detect Mass Spectrometric Detection (EI, m/z 50-550) separate->detect integrate Peak Integration and Identification detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

References

Application Notes and Protocols for In Vivo Administration of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for the in vivo administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester (KME) designed to induce a state of nutritional ketosis. This document is intended for researchers, scientists, and drug development professionals. It covers the metabolic fate of the compound, detailed protocols for administration in rodent models, and an overview of its pharmacokinetic and toxicological profiles. The information is compiled from various preclinical and clinical studies to ensure safe and effective experimental design.

Introduction

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone supplement that, upon ingestion, is hydrolyzed into its constituent components: (R)-β-hydroxybutyrate (β-HB) and (R)-1,3-butanediol.[1][2] The liver then further metabolizes (R)-1,3-butanediol into β-HB and acetoacetate.[1][2] This process effectively elevates the levels of circulating ketone bodies, mimicking the physiological state of ketosis typically achieved through prolonged fasting or a strict ketogenic diet.[2] The induction of mild hyperketonemia may have therapeutic benefits and enhance physical and cognitive performance.[2]

Metabolic Pathway and Mechanism of Action

Following oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is not detected in significant amounts in the bloodstream, indicating rapid hydrolysis by esterases in the gastrointestinal tract, blood, and liver.[2] The resulting β-HB and (R)-1,3-butanediol are readily absorbed. The liver metabolizes (R)-1,3-butanediol to β-HB and acetoacetate via alcohol and aldehyde dehydrogenase.[2] These ketone bodies are then transported to extrahepatic tissues, where they are converted to acetyl-CoA and utilized in the citric acid cycle for energy production.[2][3]

Beyond its role as an energy substrate, β-HB also functions as a signaling molecule. It can inhibit histone deacetylases (HDACs), leading to changes in gene expression, and can interact with G protein-coupled receptors.[3][4] These signaling functions can modulate inflammation, oxidative stress, and other cellular processes.[4]

Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate KME (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Hydrolysis Hydrolysis (Esterases) KME->Hydrolysis BHB1 (R)-β-hydroxybutyrate Hydrolysis->BHB1 BD (R)-1,3-butanediol Hydrolysis->BD Extrahepatic Extrahepatic Tissues BHB1->Extrahepatic Liver Liver Metabolism BD->Liver BHB2 (R)-β-hydroxybutyrate Liver->BHB2 AcAc Acetoacetate Liver->AcAc BHB2->Extrahepatic AcAc->Extrahepatic AcetylCoA Acetyl-CoA Extrahepatic->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and toxicological data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from studies in humans and rats.

Table 1: Pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Metabolites in Healthy Humans Following a Single Oral Dose [5]

Parameter140 mg/kg357 mg/kg714 mg/kg
β-HB Cmax (mM) Data not providedData not provided3.30
Acetoacetate Cmax (mM) Data not providedData not provided1.19
β-HB Tmax (h) 1-21-21-2
Acetoacetate Tmax (h) 1-21-21-2
β-HB Half-life (h) 0.8 - 3.10.8 - 3.10.8 - 3.1
Acetoacetate Half-life (h) 8 - 148 - 148 - 14

Table 2: Pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its Metabolites in Rats [6]

Parameter(R)-3-hydroxybutyl (R)-3-hydroxybutyrateβ-HB1,3-BDAcetoacetate
Half-life (min) ~2-3~13~26~23
Oral Bioavailability ~3%Not applicableData not providedData not provided

Table 3: Toxicology Profile of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Rats [1]

Study DurationSpeciesDoseRoute of AdministrationKey Findings
28-dayWistar Rats12 g/kg/day (males), 15 g/kg/day (females)DietReduced feed consumption and weight gain; no compound-related adverse effects upon gross and microscopic evaluation.
DevelopmentalWistar Rats2 g/kg/dayOral GavageNo effects on C-sectioning or litter parameters. No specific alterations attributable to the test substance.

Experimental Protocols

This protocol is adapted from studies involving the oral administration of ketone esters to rodents.[1][7]

Materials:

  • (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

  • Vehicle (e.g., water, corn oil)

  • Animal scale

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1-3 mL)

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution: Prepare the dosing solution of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in the chosen vehicle. Ensure the solution is homogeneous. The concentration should be calculated based on the desired dose and the maximum gavage volume for the animal's weight.

  • Animal Handling: Acclimatize the animals to the experimental conditions. Weigh each animal on the day of dosing to calculate the precise volume to be administered.

  • Gavage Administration:

    • Gently restrain the animal.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Fill the syringe with the calculated volume of the dosing solution.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study design.

Experimental Workflow for Oral Gavage Experimental Workflow for Oral Gavage Prep Prepare Dosing Solution Weigh Weigh Animal Prep->Weigh Calculate Calculate Dose Volume Weigh->Calculate Gavage Perform Oral Gavage Calculate->Gavage Monitor Monitor Animal Gavage->Monitor

Workflow for oral gavage administration.

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Lancets or needles for blood collection

  • Centrifuge

  • Pipettes and pipette tips

  • Point-of-care ketone meter and strips

  • Equipment for plasma/serum analysis (e.g., LC-MS, spectrophotometer)

Procedure:

  • Blood Collection:

    • Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at predetermined time points post-administration.

    • For immediate analysis of blood ketone levels, a small drop of blood can be applied to a ketone meter strip.

  • Plasma/Serum Separation:

    • For more detailed analysis, collect blood into appropriate tubes.

    • If plasma is required, centrifuge the EDTA-coated tubes at 1,500-2,000 x g for 10-15 minutes at 4°C.

    • If serum is required, allow the blood to clot at room temperature for 30 minutes before centrifuging.

  • Sample Storage: Store plasma or serum samples at -80°C until analysis.

  • Ketone Body Analysis:

    • Quantify the concentrations of β-HB and acetoacetate in the plasma or serum using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or commercially available assay kits.

Signaling Pathways

The elevation of β-HB following the administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate can influence several signaling pathways. One key mechanism is the inhibition of Class I and IIa histone deacetylases (HDACs).[4] This leads to increased histone acetylation, altering chromatin structure and gene expression. This epigenetic modification has been linked to the regulation of genes involved in metabolism and cellular stress responses.

Beta-Hydroxybutyrate Signaling Pathway Beta-Hydroxybutyrate Signaling Pathway BHB β-Hydroxybutyrate HDAC HDACs (Class I & IIa) BHB->HDAC Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene

β-HB as an inhibitor of histone deacetylases.

Safety and Tolerability

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is generally well-tolerated in both preclinical and human studies.[1][2] In rats, daily administration of high doses for 28 days did not result in any compound-related toxicity.[1] Developmental toxicity studies also showed no adverse effects on fetal development.[1] In humans, single and repeated doses were well-tolerated, with some reports of mild gastrointestinal effects at higher doses, particularly when consumed with large volumes of a milk-based drink.[2][5] Importantly, administration of this ketone monoester does not lead to pathological ketoacidosis, and blood glucose levels remain within a safe range.[1]

References

Application Notes and Protocols for 3-Hydroxybutyl Dodecanoate Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quality control and analysis of 3-Hydroxybutyl dodecanoate, a key intermediate and ingredient in various pharmaceutical and cosmetic formulations. The following protocols are designed to ensure the identity, purity, and quality of this analytical standard.

Certificate of Analysis (CoA) - Representative Data

A typical Certificate of Analysis for a this compound analytical standard would include the following specifications and results.

Parameter Specification Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR, MS
Purity (by GC-FID) ≥ 98.0%Gas Chromatography
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 10 ppmICP-MS
Residual Solvents Meets USP <467> requirementsHeadspace GC-MS

Analytical Methods and Protocols

Identification and Structural Confirmation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of this compound.

  • Protocol:

    • Prepare a sample by dissolving 10-20 mg of the analytical standard in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

    • Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. Expected chemical shifts are outlined below.

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (ppm) Multiplicity Integration Assignment
CH₃- (dodecanoate) 0.88t3Ha
-(CH₂)₈- 1.26m16Hb
-CH₂-CH₂-COO- 1.62p2Hc
-CH₂-COO- 2.29t2Hd
-O-CH₂- 4.15t2He
-CH(OH)- 3.80m1Hf
-CH₂-CH(OH)- 1.75m2Hg
CH₃-CH(OH)- 1.21d3Hh
-OH ~2.5 (broad s)s1Hi
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (ppm) Assignment
CH₃- (dodecanoate) 14.1a'
-(CH₂)₈- 22.7, 25.0, 29.1, 29.3, 29.4, 29.6, 31.9b'
-CH₂-CH₂-COO- 24.9c'
-CH₂-COO- 34.4d'
C=O 173.8j'
-O-CH₂- 62.5e'
-CH(OH)- 65.8f'
-CH₂-CH(OH)- 38.7g'
CH₃-CH(OH)- 23.6h'

2.1.2. Infrared (IR) Spectroscopy

  • Purpose: To identify the key functional groups present in the molecule.

  • Protocol:

    • Acquire the IR spectrum of a thin film of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.

    • Identify the characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol) 3600-3200 (broad)
C-H (alkane) 2950-2850
C=O (ester) 1745-1735
C-O (ester) 1250-1150
C-O (alcohol) 1100-1000

2.1.3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern for structural confirmation.

  • Protocol:

    • Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).

    • Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

Purity Determination by Gas Chromatography (GC)
  • Purpose: To quantify the purity of the this compound analytical standard.

  • Protocol:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Sample Preparation: Prepare a solution of the analytical standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Quantification: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflows and Diagrams

The following diagrams illustrate the key workflows for the analysis of this compound.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Weigh Analytical Standard prep2 Dissolve in Solvent (e.g., Dichloromethane) prep1->prep2 gc_inj Inject Sample prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep gc_det Flame Ionization Detection gc_sep->gc_det data_acq Acquire Chromatogram gc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Area % Purity data_int->data_calc

Caption: Workflow for Purity Determination by GC-FID.

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation start This compound Analytical Standard nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_interp Chemical Shift & Coupling Constant Analysis nmr->nmr_interp ir_interp Functional Group Identification ir->ir_interp ms_interp Molecular Weight & Fragmentation Analysis ms->ms_interp result Structural Confirmation nmr_interp->result ir_interp->result ms_interp->result

Caption: Workflow for Structural Elucidation.

Applications of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound of Interest: This document focuses on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate , a well-researched ketone monoester used to induce a state of nutritional ketosis. Initial inquiries for "3-Hydroxybutyl dodecanoate" did not yield significant results in the context of metabolic research. It is presumed that the intended compound of interest was the aforementioned ketone monoester due to its prevalent use in studying the metabolic effects of ketosis. (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an ester of the ketone body D-β-hydroxybutyrate and (R)-1,3-butanediol.

Application Notes

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate serves as a potent tool for researchers, scientists, and drug development professionals to investigate the physiological and therapeutic effects of ketosis without the stringent requirements of a ketogenic diet. Upon oral ingestion, the ester is rapidly hydrolyzed by esterases in the gut and blood into its constituent parts: D-β-hydroxybutyrate (β-HB) and (R)-1,3-butanediol. The liver then metabolizes (R)-1,3-butanediol into β-HB and acetoacetate (AcAc), further elevating the circulating levels of ketone bodies.[1][2]

This induced state of hyperketonemia has a range of applications in metabolic research, including:

  • Alternative Energy Metabolism: Investigating the role of ketone bodies as an alternative fuel source to glucose for extrahepatic tissues such as the brain, heart, and skeletal muscle.[1] Studies have shown that ketones may be a more metabolically efficient fuel than glucose, yielding more ATP per unit of oxygen consumed.[1][3]

  • Neurodegenerative Disease Models: Exploring the neuroprotective effects of ketosis in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3][4] The elevation of ketone bodies can help circumvent impaired glucose metabolism in the brain, a hallmark of many neurodegenerative conditions.[4]

  • Performance Enhancement (Ergogenic Aids): Studying the impact of ketosis on physical and cognitive performance, particularly in endurance athletes. Ketone bodies can spare muscle glycogen and provide a sustained energy source.[1]

  • Metabolic Signaling: Elucidating the role of β-HB as a signaling molecule that can modulate cellular processes, including inflammation, oxidative stress, and gene expression. β-HB is known to inhibit the NLRP3 inflammasome and act as an inhibitor of histone deacetylases (HDACs).

  • Therapeutic Potential for Metabolic Syndromes: Researching the effects of ketosis on glucose homeostasis, insulin sensitivity, and lipid metabolism in the context of type 2 diabetes and other metabolic disorders.

Quantitative Data Summary

The following tables summarize quantitative data from studies administering (R)-3-hydroxybutyl (R)-3-hydroxybutyrate to healthy human subjects.

Table 1: Pharmacokinetics of a Single Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Adults [5]

Dosage (mg/kg body weight)Peak Plasma β-HB (mM)Time to Peak β-HB (hours)Peak Plasma AcAc (mM)Time to Peak AcAc (hours)
140~1.0~1.0~0.4~1.5
357~2.0~1.0~0.8~2.0
7143.301-21.191-2

Table 2: Effects of a Single 25g Dose of deltaG® ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) on Blood Metabolites in Healthy Volunteers [6]

MetaboliteBaseline Concentration (Mean ± SD)Post-ingestion Concentration (Mean ± SD)Percent Change
D-β-hydroxybutyrate (mmol/L)0.7 ± 0.34.0 ± 1.1+471%
Glucose (mmol/L)5.2 ± 0.53.7 ± 0.4-28.8%
Lactate (mmol/L)1.5 ± 0.51.1 ± 0.3-28.2%
Non-esterified Fatty Acids (mmol/L)0.4 ± 0.20.2 ± 0.1-49.1%

Signaling and Metabolic Pathways

The metabolic shift induced by (R)-3-hydroxybutyl (R)-3-hydroxybutyrate administration impacts several key signaling pathways. The primary molecule responsible for these effects is the resulting increase in β-hydroxybutyrate.

Metabolic_Signaling_of_Ketosis cluster_intake Oral Administration cluster_metabolism Metabolism cluster_effects Signaling Effects KE (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Hydrolysis Esterase Hydrolysis KE->Hydrolysis BHB D-β-hydroxybutyrate (β-HB) Hydrolysis->BHB BD (R)-1,3-butanediol Hydrolysis->BD HDAC HDAC Inhibition BHB->HDAC Inhibits NLRP3 NLRP3 Inflammasome Inhibition BHB->NLRP3 Inhibits Liver Liver Metabolism BD->Liver Liver->BHB AcAc Acetoacetate Liver->AcAc Gene Altered Gene Expression HDAC->Gene Inflammation Reduced Inflammation NLRP3->Inflammation

Metabolic fate and primary signaling actions of exogenous ketone ester.

Experimental Protocols

Protocol 1: In Vivo Study of Acute Ketosis in a Rodent Model

This protocol outlines a typical experiment to assess the acute metabolic effects of oral (R)-3-hydroxybutyl (R)-3-hydroxybutyrate administration in rats.

1. Animals and Housing:

  • Use male Sprague Dawley rats (250-300g).

  • House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Acclimatize animals to handling and oral gavage procedures for one week prior to the experiment.

2. Experimental Groups:

  • Control Group: Administered with water via oral gavage.

  • Ketone Ester (KE) Group: Administered with (R)-3-hydroxybutyl (R)-3-hydroxybutyrate at a dose of 0.5 ml/kg body weight via oral gavage.[4]

3. Administration and Sampling Workflow:

Experimental_Workflow Start Start of Experiment (Fasted overnight) T0 T=0 min: Baseline Blood Sample (Tail vein) Start->T0 Admin Oral Gavage (Water or KE) T0->Admin T30 T=30 min: Blood Sample Admin->T30 T60 T=60 min: Blood Sample T30->T60 T120 T=120 min: Blood Sample T60->T120 End End of Acute Phase (Euthanasia and Tissue Collection) T120->End

Workflow for acute ketone ester administration and sampling.

4. Blood Collection and Processing:

  • Collect blood samples (~200 µL) from the tail vein at baseline (T=0) and at 30, 60, and 120 minutes post-administration.

  • Collect blood into EDTA-coated tubes and immediately place on ice.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Analytical Chemistry (LC-MS/MS):

  • Quantify the concentrations of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, β-HB, AcAc, and glucose in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[7]

  • Sample Preparation: Precipitate proteins by adding a 4:1 ratio of cold acetonitrile to plasma, vortex, and centrifuge.

  • Chromatography: Use a C18 reverse-phase column for the separation of the ketone ester, β-HB, and 1,3-butanediol. A HILIC column is recommended for the separation of AcAc.[7]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

Protocol 2: Human Pharmacokinetic and Safety Study

This protocol is a condensed version of a study designed to evaluate the kinetics, safety, and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult volunteers.[5]

1. Study Population:

  • Recruit healthy adult male and female volunteers.

  • Exclude individuals with a history of metabolic diseases, allergies to components of the delivery vehicle (e.g., milk), or those taking medications that could interfere with metabolism.

2. Study Design:

  • An open-label, ascending-dose study.

  • Single-Dose Phase: Administer single doses of 140, 357, and 714 mg/kg body weight of the ketone ester, typically mixed in a drink.

  • Repeated-Dose Phase: Administer one of the doses (e.g., 714 mg/kg) three times daily for five consecutive days.

3. Pharmacokinetic Sampling:

  • Collect venous blood samples at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Process blood to plasma and store at -80°C.

  • Analyze for β-HB and AcAc concentrations using validated methods (e.g., GC-MS or LC-MS).[5]

4. Safety Monitoring:

  • Monitor for adverse events through regular questioning of the participants.

  • Measure vital signs (blood pressure, heart rate, temperature) at regular intervals.

  • Collect blood and urine samples for standard clinical chemistry and hematology panels at baseline and at the end of the study.

This comprehensive overview provides a foundation for researchers and drug development professionals to design and execute studies utilizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate to explore the multifaceted roles of ketosis in metabolic research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Hydroxybutyl dodecanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. The information presented is based on established principles of esterification of long-chain fatty acids and analogous enzymatic reactions, providing a robust framework for improving reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when employing lipase-catalyzed esterification methods.

Q1: Why is the yield of this compound consistently low?

A1: Low yields in the synthesis of long-chain fatty acid esters can stem from several factors. The esterification reaction is a reversible process, and the accumulation of water as a byproduct can drive the reaction backward, favoring hydrolysis. Additionally, poor miscibility of the reactants (hydrophobic dodecanoic acid and more hydrophilic 1,3-butanediol) can limit the reaction rate.

Troubleshooting Steps:

  • Water Removal: Implement in-situ water removal techniques. This can be achieved by performing the reaction under reduced pressure or by adding molecular sieves to the reaction mixture.

  • Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol (1,3-butanediol), can shift the equilibrium towards the product side. Experiment with varying molar ratios of dodecanoic acid to 1,3-butanediol.[1]

  • Enzyme Inhibition: The accumulation of water or byproducts can inhibit the lipase catalyst. Ensure the enzyme is properly dried and consider using immobilized lipase preparations which can exhibit higher stability.

  • Solvent System: While solvent-free systems are often preferred for green chemistry, the use of a non-polar organic solvent like n-hexane can improve the solubility of dodecanoic acid and enhance the reaction rate.[1]

Q2: What are the common side reactions, and how can they be minimized?

A2: A potential side reaction is the formation of di-dodecanoate ester of 1,3-butanediol, where both hydroxyl groups of the diol are esterified. Another possibility, especially at higher temperatures, is the dehydration of this compound.

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully controlling the molar ratio of the reactants can favor the formation of the monoester. Using a molar excess of 1,3-butanediol can help minimize the formation of the diester.

  • Enzyme Selection: Some lipases exhibit regioselectivity and may preferentially catalyze the esterification of the primary hydroxyl group of 1,3-butanediol, although this is less pronounced in diols where the hydroxyl groups are of similar reactivity.[2]

  • Reaction Temperature: Maintain the optimal temperature for the chosen lipase. Excessively high temperatures can lead to side reactions and enzyme denaturation.[1]

Q3: How can I effectively purify the final product?

A3: Purification of long-chain esters often involves removing unreacted starting materials (dodecanoic acid and 1,3-butanediol) and the catalyst.

Troubleshooting Steps:

  • Catalyst Removal: If using an immobilized enzyme, it can be easily removed by filtration at the end of the reaction. For soluble catalysts, a more complex workup may be necessary.

  • Washing: The crude product can be washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any unreacted dodecanoic acid.[3][4] This is followed by washing with water to remove the salt and any remaining 1,3-butanediol.

  • Drying: After washing, the organic layer containing the ester should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.[3]

  • Distillation/Chromatography: Final purification can be achieved by vacuum distillation to separate the ester from any remaining impurities. Alternatively, column chromatography on silica gel can be employed for high-purity applications.

Quantitative Data Summary

The following tables summarize key reaction parameters and their impact on the yield of long-chain fatty acid esters, based on analogous enzymatic syntheses. These values can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Reaction Parameters on Ester Yield (Lipase-Catalyzed)

ParameterRange ExploredGeneral Trend for Higher YieldReference
Temperature (°C) 45 - 65Enzyme-specific optimum; yields generally increase with temperature up to a point, then decrease due to enzyme denaturation.[1]
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 1:3An excess of alcohol often improves the yield.[1]
Enzyme Loading (wt%) 10 - 50Higher enzyme loading generally increases the initial reaction rate and final yield, up to a saturation point.[1]
Reaction Time (h) 1 - 5Yield increases with time until equilibrium is reached.[1]

Experimental Protocols

The following is a generalized experimental protocol for the lipase-catalyzed synthesis of this compound. Researchers should optimize the specific conditions for their experimental setup.

Protocol: Enzymatic Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, combine dodecanoic acid and 1,3-butanediol (e.g., in a 1:2 molar ratio).

  • Catalyst Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), to the mixture (e.g., 10% by weight of the total substrates).[1]

  • Reaction Conditions: The reaction can be performed in a solvent-free system or in a suitable organic solvent (e.g., n-hexane). Heat the mixture to the optimal temperature for the lipase (e.g., 50-60°C) with constant stirring.[1] To drive the reaction forward, conduct the reaction under a mild vacuum or add activated molecular sieves (3Å or 4Å) to the flask.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

    • If using an immobilized enzyme, remove it by filtration.

    • If a solvent was used, remove it under reduced pressure.

    • Wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove unreacted dodecanoic acid, followed by washing with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • For higher purity, the product can be purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Purification Dodecanoic_Acid Dodecanoic Acid Reaction_Vessel Reaction Vessel (Solvent/Solvent-free) Dodecanoic_Acid->Reaction_Vessel Butanediol 1,3-Butanediol Butanediol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Lipase Immobilized Lipase Lipase->Reaction_Vessel Heat_Stir Heating & Stirring Heat_Stir->Reaction_Vessel Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Final_Purification Distillation/ Chromatography Drying->Final_Purification Product 3-Hydroxybutyl Dodecanoate Final_Purification->Product

Caption: General workflow for the lipase-catalyzed synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of This compound Reversible_Reaction Reversible Reaction (Water Accumulation) Low_Yield->Reversible_Reaction Poor_Miscibility Poor Reactant Miscibility Low_Yield->Poor_Miscibility Enzyme_Inhibition Enzyme Inhibition Low_Yield->Enzyme_Inhibition Side_Reactions Side Reactions Low_Yield->Side_Reactions Remove_Water In-situ Water Removal (Vacuum, Molecular Sieves) Reversible_Reaction->Remove_Water Address Adjust_Ratio Adjust Substrate Molar Ratio Reversible_Reaction->Adjust_Ratio Address Use_Solvent Use Non-polar Solvent Poor_Miscibility->Use_Solvent Address Optimize_Enzyme Optimize Enzyme (Immobilized, Drying) Enzyme_Inhibition->Optimize_Enzyme Address Side_Reactions->Adjust_Ratio Address Control_Temp Control Reaction Temperature Side_Reactions->Control_Temp Address

Caption: Troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Hydroxybutyl dodecanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Primarily, the equilibrium nature of esterification reactions can limit product formation.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature, depending on the stability of your reactants and catalyst.

  • Equilibrium: To drive the reaction towards the product, it is crucial to remove byproducts as they form. If your synthesis involves the direct esterification of dodecanoic acid with 1,3-butanediol, water is a byproduct. This can be removed using a Dean-Stark apparatus. If you are performing a transesterification from a methyl or ethyl dodecanoate, the resulting methanol or ethanol should be removed, which can often be achieved by distillation if the boiling point is sufficiently low.

  • Catalyst Inactivity: Ensure your catalyst is active. If using an enzyme like Candida antarctica lipase B (CAL-B), ensure it has been stored correctly and has not denatured. For acid or base catalysts, verify their concentration and purity.

  • Sub-optimal Reactant Ratio: An inappropriate molar ratio of dodecanoic acid (or its ester) to 1,3-butanediol can limit the yield. An excess of one reactant is often used to shift the equilibrium.

Q2: I have identified unreacted starting materials in my final product. How can I remove them?

A2: The presence of unreacted dodecanoic acid and 1,3-butanediol is a common issue. Their removal is essential for obtaining a pure product.

Troubleshooting Steps:

  • Dodecanoic Acid Removal: Unreacted dodecanoic acid can be removed by washing the organic phase with a mild aqueous base solution, such as 1 M sodium bicarbonate or potassium carbonate. The acid will be converted to its salt, which is soluble in the aqueous layer.

  • 1,3-Butanediol Removal: 1,3-butanediol is water-soluble and can be removed by washing the organic phase with water or brine.

  • Purification by Chromatography: Flash column chromatography is an effective method for separating the desired ester from both unreacted starting materials. A non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) is typically used.

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be employed for purification.

Q3: What are the most common side products in this synthesis, and how can I minimize their formation?

A3: Side reactions can lead to the formation of various impurities that complicate purification and reduce the overall yield.

Common Side Products and Mitigation Strategies:

  • Di-ester Formation: Both hydroxyl groups of 1,3-butanediol can react with dodecanoic acid to form 1,3-butanediyl didodecanoate. To minimize this, use a molar excess of 1,3-butanediol relative to the dodecanoic acid.

  • Dehydration Products: If using a strong acid catalyst at high temperatures, dehydration of 1,3-butanediol can occur. Employing milder catalysts like lipases or using moderate reaction temperatures can prevent this.

  • Transesterification Byproducts: When using an alkyl ester of dodecanoic acid (e.g., methyl dodecanoate) for transesterification, the corresponding alcohol (e.g., methanol) is formed. This is a natural consequence of the reaction and must be removed to drive the reaction to completion.

Q4: My final product appears to be contaminated with the catalyst. How do I remove it?

A4: Catalyst removal is a critical step in the purification process.

Troubleshooting Steps:

  • Enzyme Catalysts (e.g., Lipase): If you are using an immobilized lipase, it can be removed by simple filtration at the end of the reaction.

  • Acid or Base Catalysts: Homogeneous acid or base catalysts can be neutralized and then removed by aqueous extraction. For example, an acid catalyst can be neutralized with a base wash (e.g., sodium bicarbonate), and a base catalyst with an acid wash (e.g., dilute HCl). The resulting salts are water-soluble and will partition into the aqueous phase.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of similar long-chain fatty acid esters, which can be used as a benchmark for the synthesis of this compound.

ParameterTypical ValueCitation
Yield 70-95%[1]
Purity (after purification) >95%
Common Impurities
Unreacted Dodecanoic Acid<2%
Unreacted 1,3-Butanediol<2%
Di-ester byproduct<5%
Residual SolventVariable

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound using an immobilized lipase catalyst.

Materials:

  • Dodecanoic acid

  • 1,3-Butanediol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Toluene (or another suitable organic solvent)

  • Sodium bicarbonate (1 M aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve dodecanoic acid (1 equivalent) and 1,3-butanediol (1.5 equivalents) in toluene.

  • Add immobilized CAL-B (typically 5-10% by weight of the limiting reactant).

  • Heat the reaction mixture to 40-60 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the immobilized lipase by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield AnalyzePurity Analyze Product Purity (TLC, GC, NMR) CheckYield->AnalyzePurity No IncreaseTimeTemp Increase Reaction Time/Temp CheckYield->IncreaseTimeTemp Yes ImpurityID Impurities Detected? AnalyzePurity->ImpurityID StartingMaterials Unreacted Starting Materials? ImpurityID->StartingMaterials Yes End Pure Product ImpurityID->End No SideProducts Side Products? StartingMaterials->SideProducts No WashBase Wash with aq. NaHCO3 StartingMaterials->WashBase Yes (Acid) CatalystResidue Catalyst Residue? SideProducts->CatalystResidue No OptimizeRatio Optimize Reactant Ratio SideProducts->OptimizeRatio Yes (Di-ester) FilterCatalyst Filter Immobilized Catalyst CatalystResidue->FilterCatalyst Yes (Immobilized) NeutralizeWash Neutralize and Wash CatalystResidue->NeutralizeWash Yes (Homogeneous) CatalystResidue->End No WashWater Wash with Water/Brine WashBase->WashWater ColumnChromatography Column Chromatography WashWater->ColumnChromatography ColumnChromatography->End OptimizeRatio->Start FilterCatalyst->AnalyzePurity NeutralizeWash->AnalyzePurity RemoveByproducts Remove Byproducts (e.g., Water) IncreaseTimeTemp->RemoveByproducts RemoveByproducts->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 3-Hydroxybutyl Dodecanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-Hydroxybutyl dodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical challenges and troubleshooting during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in the quantification of this compound revolve around its chemical structure, which includes a long alkyl chain and a hydroxyl group. These features can lead to issues with:

  • Sample Stability: Like other fatty acid esters, this compound can be susceptible to hydrolysis and oxidation, especially during sample collection, storage, and preparation.[1][2][3] It is crucial to handle samples quickly and at low temperatures to minimize degradation.[4]

  • Analyte Extraction: Efficiently extracting this medium-chain fatty acid ester from complex biological matrices (e.g., plasma, serum, tissue) is critical. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed, but optimization is necessary to maximize recovery and minimize matrix effects.[5][6][7][8]

  • Chromatographic Performance: Due to its polarity from the hydroxyl group and the non-polar nature of the dodecanoate chain, achieving good peak shape and separation in both gas chromatography (GC) and liquid chromatography (LC) can be challenging. Peak tailing is a common issue in GC analysis of polar compounds.[9]

  • Ionization Efficiency in Mass Spectrometry (MS): The molecule may not ionize efficiently in its native form, potentially requiring derivatization to enhance its signal in both GC-MS and LC-MS/MS analyses.[10][11]

Q2: Which analytical platform is better for this compound quantification: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS are viable platforms, and the choice depends on several factors including sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: This is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound, derivatization of the hydroxyl group (e.g., silylation) is often recommended to improve volatility and chromatographic peak shape.[11][12] GC-MS can offer excellent chromatographic resolution.

  • LC-MS/MS: This platform is well-suited for analyzing less volatile and more polar compounds directly from complex matrices. It may offer simpler sample preparation by avoiding derivatization. However, careful optimization of chromatographic conditions and MS parameters is necessary to achieve good sensitivity and specificity.[13][14][15][16][17]

Q3: How should I prepare my samples for analysis?

A3: Proper sample preparation is crucial for accurate quantification. Here are some general guidelines:

  • Sample Collection and Storage: Collect samples (e.g., blood, plasma) and process them quickly. Store them at -80°C to minimize enzymatic and chemical degradation.[3][4] Adding an antioxidant like butylated hydroxytoluene (BHT) can prevent oxidation.[4]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): A common method involves extracting the analyte into an organic solvent like ethyl acetate or a mixture of chloroform and methanol.[5][7]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte on a solid support and washing away interferences.[6][8]

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold solvent like methanol or acetonitrile is a quick way to remove the bulk of proteins.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Cause Troubleshooting Step
Active Sites in the GC System Deactivate the injector liner and use a deactivated column. Check for and remove any septum or ferrule fragments in the inlet.[9]
Incomplete Derivatization Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure the sample is dry before adding the derivatization reagent.[11]
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Column Polarity Use a mid-polarity column suitable for fatty acid methyl esters (FAMEs).
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Possible Cause Troubleshooting Step
Poor Ionization Efficiency Optimize MS source parameters (e.g., spray voltage, gas temperatures). Consider derivatization to a more readily ionizable form.[10]
Matrix Effects (Ion Suppression) Improve sample cleanup using SPE. Dilute the sample extract. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal Mobile Phase Adjust the mobile phase composition and pH to improve analyte ionization and retention.
Analyte Degradation in the Source Reduce the ion source temperature.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Sample Instability Process samples immediately after collection or thaw them just before use. Keep samples on ice during preparation.[4] Use an antioxidant.
Inconsistent Extraction Recovery Use an internal standard (preferably a stable isotope-labeled version of the analyte) added at the beginning of the sample preparation process.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipetting techniques for viscous organic solvents.
Instrument Contamination/Carryover Implement a rigorous wash sequence for the autosampler and injection port. Run blank injections between samples.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation and LLE):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water.

    • Vortex for 1 minute and centrifuge for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor precursor-to-product ion transitions for the analyte and internal standard.

Protocol 2: Quantification of this compound in Cell Culture Supernatant by GC-MS
  • Sample Preparation (LLE and Derivatization):

    • To 500 µL of supernatant, add 10 µL of internal standard.

    • Acidify the sample with 10 µL of 1M HCl.

    • Extract with 1 mL of ethyl acetate by vortexing for 1 minute.

    • Centrifuge and transfer the organic layer to a new tube.

    • Repeat the extraction and combine the organic layers.

    • Evaporate to dryness under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes.

    • Cool and inject into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Quantitative Data Summary

The following tables provide hypothetical but realistic quantitative parameters for the described methods.

Table 1: LC-MS/MS Method Performance

ParameterValue
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 85%

Table 2: GC-MS Method Performance

ParameterValue
Linearity Range5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%RSD)< 8%
Inter-day Precision (%RSD)< 12%
Accuracy (%Bias)± 10%
Extraction Recovery> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution For LC-MS/MS Derivatization->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_variability Variability Issues Start Poor Quantitative Results Peak_Shape Tailing or Fronting? Start->Peak_Shape Sensitivity Low Signal? Start->Sensitivity Variability High RSD? Start->Variability Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Check_System Check for active sites in GC system Tailing->Check_System Check_Deriv Optimize derivatization Tailing->Check_Deriv Check_Overload Dilute sample Fronting->Check_Overload Check_Ionization Optimize MS source Sensitivity->Check_Ionization Check_Matrix Improve sample cleanup Sensitivity->Check_Matrix Check_Stability Review sample handling Variability->Check_Stability Check_Recovery Use internal standard Variability->Check_Recovery

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: In Vitro Stability of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro degradation of 3-Hydroxybutyl Dodecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in vitro?

A1: The primary degradation pathway for this compound in vitro is hydrolysis of the ester bond. This can occur via two main routes:

  • Chemical Hydrolysis: This process is dependent on the pH and temperature of the incubation medium. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.

  • Enzymatic Hydrolysis: In biological matrices such as plasma, serum, or cell culture media containing esterases (e.g., carboxylesterases), the ester bond is rapidly cleaved. These enzymes are highly efficient at hydrolyzing ester-containing compounds.[1][2] Preliminary studies have shown that similar ketone monoesters are extensively hydrolyzed when incubated with human plasma in vitro.[3]

Q2: What are the expected degradation products of this compound?

A2: The hydrolysis of this compound will yield 3-hydroxybutanol and dodecanoic acid (lauric acid).

Q3: How can I minimize the degradation of this compound during my in vitro experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your experimental medium within a range that minimizes chemical hydrolysis. For many esters, a slightly acidic to neutral pH (around 6.0-7.4) is often optimal for stability.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down both chemical and enzymatic degradation rates.

  • Use of Esterase Inhibitors: In biological matrices, the addition of esterase inhibitors is crucial. Common inhibitors include sodium fluoride (NaF), phenylmethylsulfonyl fluoride (PMSF), and diisopropyl fluorophosphate (DFP). The choice and concentration of the inhibitor should be optimized for your specific experimental system.[3][4]

  • Matrix Selection: If possible, use a simpler matrix with lower enzymatic activity. For example, a buffered solution might be used for initial formulation studies before moving to more complex biological media.

Q4: What analytical methods are suitable for quantifying this compound and its degradation products?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for quantifying both the parent compound and its metabolites. A C18 column is often suitable for the separation of the parent ester and its degradation products.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for the analysis of volatile and semi-volatile compounds like esters and their degradation products. Derivatization may be necessary to improve the volatility and chromatographic properties of the analytes.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my cell culture medium.

Possible Cause Troubleshooting Step
Enzymatic degradation by cellular esterases. Pre-incubate your cells with an appropriate esterase inhibitor before adding this compound. Optimize the inhibitor concentration to ensure efficacy without causing cellular toxicity.
Hydrolysis in the culture medium. Ensure the pH of your culture medium is stable and within the optimal range for your experiment. Minimize the incubation time at 37°C if possible.
Adsorption to plasticware. Use low-binding microplates and tubes. Include control wells without cells to assess non-specific binding.

Issue 2: High variability in replicate measurements of this compound concentration.

Possible Cause Troubleshooting Step
Inconsistent sample handling and processing. Standardize all sample handling steps, including incubation times, temperature, and the addition of inhibitors. Ensure rapid and consistent quenching of enzymatic activity at the end of the incubation.
Precipitation of the compound. Visually inspect samples for any precipitation. If solubility is an issue, consider using a co-solvent (ensure it's compatible with your experimental system) or reducing the compound concentration.
Analytical method variability. Validate your analytical method for precision and accuracy. Ensure consistent sample extraction and injection volumes. Use an appropriate internal standard to correct for variations.

Issue 3: Difficulty in detecting the degradation products.

Possible Cause Troubleshooting Step
Low concentration of degradation products. Increase the incubation time to allow for more significant degradation. Concentrate the sample before analysis if possible.
Poor chromatographic separation. Optimize your HPLC or GC method to achieve better resolution between the parent compound and its degradation products. Adjust the mobile phase gradient, temperature, or column type.
Degradation products are volatile and lost during sample preparation. For GC-MS analysis, ensure your extraction and concentration steps are optimized to prevent the loss of volatile compounds. Consider headspace analysis if appropriate.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment in Phosphate Buffered Saline (PBS)

This protocol is designed to assess the chemical stability of this compound at different pH values.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0

  • Acetonitrile

  • Internal standard (e.g., a structurally similar ester not present in the sample)

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Spike the stock solution into pre-warmed PBS (37°C) at the three different pH values to a final concentration of 1 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate any salts.

  • Analyze the supernatant by a validated HPLC-MS/MS method to determine the concentration of this compound.

  • Plot the percentage of the remaining compound against time for each pH.

Protocol 2: In Vitro Stability Assessment in Human Plasma

This protocol assesses the enzymatic stability of this compound in the presence of plasma esterases.

Materials:

  • This compound

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Esterase inhibitor (e.g., Sodium Fluoride, NaF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare two sets of human plasma samples: one with and one without an esterase inhibitor (e.g., 2 mM NaF). Pre-incubate the plasma at 37°C for 10 minutes.

  • Initiate the reaction by spiking the stock solution into the plasma samples to a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot.

  • Immediately quench the enzymatic activity by transferring the aliquot to a tube containing cold acetonitrile with the internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant using a validated HPLC-MS/MS method.

  • Compare the degradation rate in the presence and absence of the esterase inhibitor.

Data Presentation

Table 1: Factors Influencing In Vitro Stability of this compound

ParameterConditionExpected Impact on StabilityRationale
pH Acidic (< 6)Moderate DegradationAcid-catalyzed hydrolysis of the ester bond.
Neutral (~7.4)Higher StabilityGenerally, the pH at which chemical hydrolysis is slowest for many esters.
Basic (> 8)Rapid DegradationBase-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis.
Temperature 4°CHigh StabilityLow temperature significantly reduces the rates of both chemical and enzymatic reactions.
25°C (Room Temp)Moderate StabilityIncreased thermal energy leads to a higher rate of hydrolysis compared to 4°C.
37°CLow StabilityPhysiological temperature accelerates both chemical and enzymatic degradation.
Biological Matrix BufferHighest StabilityNo enzymatic activity.
Cell Culture MediaVariable StabilityMay contain low levels of esterases depending on the cell type and serum content.
Plasma/SerumLowest StabilityHigh concentration of esterases leads to rapid hydrolysis.[3]

Table 2: Common Esterase Inhibitors for In Vitro Assays

InhibitorTypical Working ConcentrationTarget EnzymesNotes
Sodium Fluoride (NaF) 1-10 mMSerine hydrolases (including many esterases)Commonly used, but can interfere with some downstream assays.
Phenylmethylsulfonyl Fluoride (PMSF) 0.1-2 mMSerine proteases and some esterasesHas a short half-life in aqueous solutions; should be added fresh.
Diisopropyl Fluorophosphate (DFP) 1-10 mMBroad-spectrum inhibitor of serine proteases and esterasesHighly toxic and requires special handling precautions.
Bis(p-nitrophenyl) phosphate (BNPP) 10-100 µMCarboxylesterasesMore specific for certain types of esterases.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis compound This compound products 3-Hydroxybutanol + Dodecanoic Acid compound->products Ester Bond Cleavage chemical Chemical (pH, Temp) chemical->compound enzymatic Enzymatic (Esterases) enzymatic->compound

Degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution spike Spike Stock into Matrix stock->spike matrix Prepare Incubation Matrix (e.g., PBS, Plasma) inhibitor Add Esterase Inhibitor (if applicable) matrix->inhibitor matrix->spike incubate Incubate at Controlled Temperature spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench process Process Sample (Centrifuge) quench->process analyze Analyze by HPLC-MS/MS or GC-MS process->analyze

General workflow for in vitro stability testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Degradation Observed enzymatic Enzymatic Hydrolysis? start->enzymatic chemical Chemical Hydrolysis? enzymatic->chemical No add_inhibitor Add/Optimize Esterase Inhibitor enzymatic->add_inhibitor Yes binding Non-specific Binding? chemical->binding No control_ph_temp Control pH and Temperature chemical->control_ph_temp Yes low_binding_ware Use Low-Binding Plasticware binding->low_binding_ware Yes

Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Synthesis of 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxybutyl Dodecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions during the synthesis of this compound via Fischer esterification?

A1: The primary side reactions in the Fischer esterification of dodecanoic acid with 1,3-butanediol are the formation of a diester (1,3-butanediyl didodecanoate) and polyesterification. Since 1,3-butanediol has two hydroxyl groups, it can react with two molecules of dodecanoic acid to form the diester. Furthermore, the monoester product, this compound, still possesses a free hydroxyl group, which can react with another molecule of dodecanoic acid, leading to the formation of oligomers and polymers. Another potential, though less common, side reaction under strongly acidic conditions and high temperatures is the dehydration of 1,3-butanediol.

Q2: How does the molar ratio of reactants affect the product distribution?

A2: The molar ratio of 1,3-butanediol to dodecanoic acid is a critical parameter in controlling the product distribution. Using a significant excess of the diol (1,3-butanediol) favors the formation of the desired monoester, this compound, by increasing the statistical probability of a dodecanoic acid molecule reacting with a fresh diol molecule rather than the monoester. Conversely, a molar ratio favoring dodecanoic acid or a stoichiometric 1:1 ratio will increase the likelihood of diester and polyester formation.

Q3: What is the role of the acid catalyst and which catalysts are typically used?

A3: The acid catalyst protonates the carbonyl oxygen of the dodecanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1,3-butanediol. This increases the rate of the esterification reaction. Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins. The choice of catalyst can influence the reaction rate and the extent of side reactions. For instance, solid acid catalysts like ion-exchange resins can simplify purification and sometimes offer better selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the starting materials (dodecanoic acid and 1,3-butanediol), the desired monoester product, and the diester side product. For TLC, different staining techniques can be used to visualize the spots, as the reactants and products may not all be UV-active. A decrease in the concentration of the limiting reactant (typically dodecanoic acid) and the appearance and subsequent increase in the concentration of the monoester indicate the reaction is proceeding.

Q5: What are the recommended purification methods for isolating this compound?

A5: Purification of this compound from the reaction mixture typically involves several steps. First, the acid catalyst is neutralized, often by washing with a mild base such as a saturated sodium bicarbonate solution. The excess 1,3-butanediol, being water-soluble, can be largely removed by washing with water or brine. The final purification of the desired monoester from the unreacted dodecanoic acid and the diester byproduct is usually achieved by column chromatography on silica gel. The polarity difference between the monoester, diester, and the carboxylic acid allows for their separation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.Increased conversion of starting materials to products.
2. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst (e.g., from 1 mol% to 5 mol%).Faster reaction rate and higher conversion within a given time.
3. Increase Reaction Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.Enhanced reaction kinetics.
Equilibrium Limitation 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This drives the equilibrium towards the products.Shifts the reaction equilibrium to favor ester formation, increasing the yield.
2. Use an Excess of 1,3-Butanediol: Employ a higher molar excess of the diol (e.g., 5 to 10 equivalents).Favors the formation of the monoester over the diester and pushes the equilibrium forward.
Product Loss During Workup 1. Optimize Extraction: Ensure the pH is neutral or slightly basic before extraction to prevent the ester from hydrolyzing back to the carboxylic acid. Use an appropriate organic solvent for extraction.Minimized loss of product during the purification process.
2. Careful Purification: Use appropriate column chromatography conditions (e.g., gradient elution) to ensure good separation without excessive loss of the product on the column.Improved recovery of the pure monoester.
Issue 2: High Contamination with Diester and/or Polyester

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry 1. Increase Excess of 1,3-Butanediol: A significant excess of the diol (e.g., >5 equivalents) is crucial to favor mono-esterification.Reduced probability of a second esterification on the monoester, thus minimizing diester and polyester formation.
High Reaction Temperature 1. Lower Reaction Temperature: High temperatures can promote the second esterification. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Improved selectivity for the monoester.
Prolonged Reaction Time 1. Monitor and Stop at Optimal Time: Once the formation of the monoester is maximized (as determined by GC or TLC), stop the reaction to prevent further conversion to the diester.Prevents the accumulation of the undesired diester and polyester byproducts.
High Catalyst Concentration 1. Reduce Catalyst Amount: A high concentration of the acid catalyst can accelerate the formation of the diester. Use the minimum amount of catalyst required for an efficient reaction.Slower but more selective reaction towards the monoester.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound with minimized side product formation.

Materials:

  • Dodecanoic acid

  • 1,3-Butanediol (5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (2 mol%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dodecanoic acid, 1,3-butanediol (5 equivalents), and toluene.

  • Add p-toluenesulfonic acid (2 mol%) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until TLC/GC analysis indicates the consumption of the dodecanoic acid.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure this compound.

Visualizations

Synthesis_Pathway Dodecanoic Acid Dodecanoic Acid This compound This compound Dodecanoic Acid->this compound + 1,3-Butanediol (H+) 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->this compound Diester Diester This compound->Diester + Dodecanoic Acid (H+) Polyester Polyester This compound->Polyester + Dodecanoic Acid (H+)

Caption: Reaction pathway for the synthesis of this compound and major side products.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine Dodecanoic Acid, 1,3-Butanediol, Toluene Catalyst Add p-TsOH Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Quench Cool and Dilute Monitor->Quench Wash Wash with NaHCO3, Water, Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Column Column Chromatography Dry->Column Characterize Characterize Product Column->Characterize

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or High Impurity? Check_Completion Is Reaction Complete? Start->Check_Completion Incomplete Increase Time/Temp/Catalyst Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Check_Stoichiometry Excess Diol Used? Complete->Check_Stoichiometry No_Excess Increase Diol Ratio Check_Stoichiometry->No_Excess No Yes_Excess Yes Check_Stoichiometry->Yes_Excess Check_Water_Removal Water Removed? Yes_Excess->Check_Water_Removal No_Water_Removal Use Dean-Stark Check_Water_Removal->No_Water_Removal No Yes_Water_Removal Yes Check_Water_Removal->Yes_Water_Removal Optimize_Purification Optimize Purification Yes_Water_Removal->Optimize_Purification

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3-Hydroxybutyl Dodecanoate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three prominent analytical techniques for the quantitative analysis of 3-Hydroxybutyl dodecanoate in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As no specific validated methods for this compound in plasma were found in the public domain, this guide adapts established protocols for structurally similar molecules, such as other medium-chain fatty acid esters and ketone esters.

Introduction

This compound is a medium-chain fatty acid ester with potential applications in various research and pharmaceutical contexts. Accurate and precise quantification of this analyte in plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines and compares three common bioanalytical approaches, providing detailed experimental protocols, performance data from analogous compounds, and visual workflows to aid in method selection and development.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it a gold standard for the quantification of small molecules in complex biological matrices. The method for the closely related ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provides a strong foundation for the analysis of this compound.[1]

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the relatively nonpolar this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is recommended to ensure good peak shape and elution of the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to provide good sensitivity for this ester.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. The exact m/z values would need to be determined experimentally.

Workflow Diagram

plasma Plasma Sample (100 µL) is Add Internal Standard in Acetonitrile plasma->is vortex Vortex to Precipitate Proteins is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms

Caption: LC-MS/MS sample preparation workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is typically required to increase volatility and improve chromatographic performance. The general principles are adapted from methods for other hydroxybutyrate compounds.[2][3]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 200 µL of plasma, add an internal standard and 50 µL of a deproteinizing agent (e.g., perchloric acid).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 1 mL of an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. Gas Chromatography:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection to maximize sensitivity.

  • Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and its internal standard for quantification.

Workflow Diagram

plasma Plasma Sample (200 µL) is_deproteinize Add Internal Standard & Deproteinize plasma->is_deproteinize vortex_centrifuge Vortex & Centrifuge is_deproteinize->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant lle Liquid-Liquid Extraction supernatant->lle evaporate Evaporate Organic Layer lle->evaporate derivatize Derivatize with BSTFA evaporate->derivatize gcms Inject into GC-MS derivatize->gcms

Caption: GC-MS sample preparation and derivatization workflow.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more accessible and cost-effective technique compared to mass spectrometry. However, it often lacks the sensitivity and selectivity of MS-based methods. For analytes like this compound that do not possess a strong chromophore, derivatization with a UV-absorbing tag is necessary. This approach is based on methods for other medium-chain fatty acids.[4][5]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Follow the same liquid-liquid extraction procedure as described for the GC-MS method to isolate the analyte from the plasma matrix.

  • After evaporating the extraction solvent, add a derivatizing agent such as p-bromophenacyl bromide in the presence of a catalyst (e.g., a crown ether) in acetonitrile.

  • Heat the mixture at approximately 80°C for 30 minutes to form the p-bromophenacyl ester derivative.

  • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: A C18 reversed-phase column is appropriate.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set to the maximum absorbance wavelength of the p-bromophenacyl chromophore (approximately 254 nm).

Workflow Diagram

plasma Plasma Sample lle Liquid-Liquid Extraction plasma->lle evaporate Evaporate to Dryness lle->evaporate derivatize Derivatize with p-Bromophenacyl Bromide evaporate->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute hplcuv Inject into HPLC-UV reconstitute->hplcuv

Caption: HPLC-UV sample preparation and derivatization workflow.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each method, based on data from the analysis of similar compounds. The exact values for this compound would need to be determined through method validation studies.

ParameterLC-MS/MS (Adapted from[1])GC-MS (General Expectation)HPLC-UV (Adapted from[4])
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mLLow to mid ng/mLHigh ng/mL to low µg/mL
Linearity Range Wide (typically 3-4 orders of magnitude)Wide (typically 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)
Accuracy (% Bias) Within ±15%Within ±15%Within ±15-20%
Precision (%RSD) < 15%< 15%< 15-20%
Selectivity Very HighHighModerate
Throughput HighModerateModerate
Derivatization Required NoYesYes

Conclusion

The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for studies requiring high sensitivity, selectivity, and throughput, such as regulated bioanalysis for pharmacokinetic studies. Its primary drawback is the higher cost and complexity of the instrumentation.

  • GC-MS offers a viable alternative with high selectivity, but the requirement for derivatization adds a step to the sample preparation and may introduce variability. It is well-suited for targeted metabolic studies.

  • HPLC-UV is a cost-effective option for applications where lower sensitivity is acceptable. The need for derivatization and its lower selectivity compared to mass spectrometry are key limitations.

It is imperative that any chosen method, particularly one adapted from related analytes, undergoes a thorough validation process to ensure it meets the specific requirements for accuracy, precision, selectivity, and sensitivity for the quantification of this compound in plasma, in accordance with regulatory guidelines.[6][7]

References

A Comparative Analysis of 3-Hydroxybutyl Dodecanoate and Beta-Hydroxybutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the metabolic and signaling properties of endogenous beta-hydroxybutyrate and the exogenous ketone precursor, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

This guide provides a detailed comparison of beta-hydroxybutyrate (BHB), the primary circulating ketone body, and (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester developed as an oral source to induce ketosis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ketone bodies.

Introduction to Ketone Bodies and their Significance

Under conditions of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet, the liver synthesizes ketone bodies from fatty acids.[1] These molecules, primarily beta-hydroxybutyrate (BHB), acetoacetate, and acetone, serve as an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[2][3] Beyond its role as an energy substrate, BHB has emerged as a crucial signaling molecule, exerting influence over a variety of cellular processes, including inflammation, oxidative stress, and gene expression.[1][4][5]

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone ester designed to rapidly and safely elevate blood ketone levels, mimicking the physiological state of ketosis without the need for strict dietary interventions.[6][7] Following ingestion, it is hydrolyzed into BHB and (R)-1,3-butanediol, the latter of which is further metabolized to ketone bodies in the liver.[6][7]

Physicochemical and Metabolic Properties

A fundamental understanding of the chemical and metabolic characteristics of both compounds is essential for their application in research and drug development.

Property3-Hydroxybutyl Dodecanoate ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate)Beta-Hydroxybutyrate (BHB)
Chemical Formula C8H16O4C4H8O3
Molar Mass 176.21 g/mol 104.11 g/mol
Type Exogenous Ketone MonoesterEndogenous Ketone Body
Primary Route of Administration OralEndogenously produced; can be administered orally as salts or esters
Metabolism Hydrolyzed in the gut and liver to (R)-β-hydroxybutyrate and (R)-1,3-butanediol. (R)-1,3-butanediol is then converted to BHB and acetoacetate in the liver.[6][7]Synthesized in the liver from fatty acids.[1] Utilized by extrahepatic tissues by conversion back to acetyl-CoA.[4]
Bioavailability High, readily elevates blood ketone levels.[6]Endogenously regulated. Exogenous forms vary in bioavailability.

Comparative Pharmacokinetics

A study in healthy adult subjects investigated the kinetic parameters of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate administration.[6][8]

Parameter(R)-3-hydroxybutyl (R)-3-hydroxybutyrate Administration
Dose 140, 357, and 714 mg/kg body weight
Time to Peak Plasma Concentration (Tmax) of BHB 1-2 hours
Peak Plasma Concentration (Cmax) of BHB (at 714 mg/kg) 3.30 mM
Peak Plasma Concentration (Cmax) of Acetoacetate (at 714 mg/kg) 1.19 mM
Elimination Half-life (t1/2) of BHB 0.8–3.1 hours
Elimination Half-life (t1/2) of Acetoacetate 8–14 hours

Data from Clarke et al. (2012).[6]

Metabolic Pathways and Signaling Mechanisms

The metabolic fates and signaling roles of BHB, whether endogenously produced or derived from an exogenous precursor, are multifaceted.

Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The following diagram illustrates the metabolic conversion of the ketone monoester to usable energy.

Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate KME (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Hydrolysis Esterases (Gut, Liver) KME->Hydrolysis BHB (R)-Beta-hydroxybutyrate Hydrolysis->BHB BD (R)-1,3-butanediol Hydrolysis->BD TCA TCA Cycle (Extrahepatic Tissues) BHB->TCA Liver Liver Metabolism BD->Liver Liver->BHB AcAc Acetoacetate Liver->AcAc AcAc->TCA Energy ATP TCA->Energy Signaling Pathways of Beta-Hydroxybutyrate BHB Beta-hydroxybutyrate HDAC HDAC Inhibition BHB->HDAC GPCR GPCR Activation (HCAR2, FFAR3) BHB->GPCR NLRP3 NLRP3 Inflammasome Inhibition BHB->NLRP3 Gene Altered Gene Expression HDAC->Gene Metabolism Metabolic Regulation GPCR->Metabolism Inflammation Reduced Inflammation NLRP3->Inflammation

References

A Comparative Analysis of 3-Hydroxybutyl Dodecanoate and Other Ketone Esters for Ketosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of therapeutic ketosis through exogenous ketone supplementation is a rapidly evolving field of research with significant potential in various clinical applications. Ketone esters (KEs), in particular, have emerged as a potent class of ketogenic agents. This guide provides a detailed comparison of 3-hydroxybutyl dodecanoate against other prominent ketone esters, focusing on their efficacy in inducing ketosis, supported by experimental data and detailed methodologies. While direct comparative data for this compound is limited, this guide will utilize data from its closely related analogue, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, to provide a comprehensive analysis.

Performance Comparison of Ketone Esters

The primary measure of a ketone supplement's efficacy is its ability to elevate and sustain blood β-hydroxybutyrate (BHB) levels, the main circulating ketone body. The following table summarizes quantitative data from studies investigating various ketone esters.

Ketone Ester FormulationDosagePeak Blood BHB (mM)Time to Peak (hours)Notable Side EffectsReference
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate 140 mg/kg~1.01-2Mild gastrointestinal discomfort at high doses[1]
357 mg/kg~2.01-2Mild gastrointestinal discomfort at high doses[1]
714 mg/kg~3.31-2Mild gastrointestinal discomfort at high doses[1]
D-β-hydroxybutyric acid and R-1,3-butanediol mixture Not specifiedHigher than R-1,3-butanediol aloneNot specifiedWell-tolerated, greater acceptability[2]
R-1,3-butanediol Not specifiedLower than the mixtureNot specifiedWell-tolerated[2]
Ketone Monoester (general) Not specifiedSignificantly higher than ketone saltsNot specifiedGenerally fewer than ketone salts[3][4][5]
Ketone Diester (1,3-butanediol acetoacetate diester) Not specifiedLower than BHB monoester (~1mM)Not specifiedGastrointestinal discomfort[6]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.

Oral Ketone Ester Administration and Blood Sample Collection

A common protocol for assessing the pharmacokinetic profile of orally administered ketone esters involves the following steps[7][8]:

  • Subject Preparation: Healthy adult volunteers are typically recruited. Exclusion criteria often include metabolic disorders, pregnancy, and adherence to a ketogenic diet. Participants are usually required to fast overnight prior to the study.

  • Dosage and Administration: The ketone ester is administered orally, often mixed with a beverage to improve palatability. Dosages are typically calculated based on the subject's body weight (e.g., mg/kg).

  • Blood Sampling: Blood samples are collected at baseline (before ingestion) and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 180, and 240 minutes). An indwelling catheter is often used for repeated sampling.

  • Blood Analysis: Blood samples are analyzed for BHB and glucose concentrations. Point-of-care devices or laboratory-based enzymatic assays are commonly used for these measurements[9][10][11][12].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in comprehension. The following diagrams were generated using the Graphviz DOT language.

Metabolic Pathway of Ketone Ester Induced Ketosis

The following diagram illustrates the metabolic pathway following the ingestion of a ketone monoester like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver cluster_tissues Peripheral Tissues (Brain, Muscle) KE Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) Hydrolysis Esterase Hydrolysis KE->Hydrolysis Digestion BHB_circ Blood β-hydroxybutyrate (BHB) Hydrolysis->BHB_circ Butanediol_circ (R)-1,3-butanediol Hydrolysis->Butanediol_circ Uptake Ketone Body Uptake BHB_circ->Uptake Conversion Hepatic Conversion Butanediol_circ->Conversion Transport BHB_liver β-hydroxybutyrate (BHB) Conversion->BHB_liver BHB_liver->Uptake Energy Energy Production (ATP) Uptake->Energy

Metabolic fate of an ingested ketone monoester.
Experimental Workflow for Ketone Ester Comparison

This diagram outlines a typical experimental workflow for a clinical trial comparing the ketogenic effects of different ketone ester formulations.

cluster_setup Study Setup cluster_intervention Intervention Arms cluster_data Data Collection cluster_analysis Data Analysis Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Consent Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization KE1 Ketone Ester 1 (e.g., this compound analogue) Randomization->KE1 KE2 Ketone Ester 2 (e.g., Ketone Diester) Randomization->KE2 Placebo Placebo Control Randomization->Placebo Baseline Baseline Measurements (Blood BHB, Glucose) PostIngestion Post-Ingestion Blood Sampling (Multiple Timepoints) Baseline->PostIngestion PK Pharmacokinetic Analysis (Peak BHB, Tmax, AUC) PostIngestion->PK Safety Safety & Tolerability Assessment (Side Effects) PostIngestion->Safety Comparison Statistical Comparison PK->Comparison Safety->Comparison

Workflow for a comparative ketone ester clinical trial.

Discussion and Conclusion

The available evidence strongly indicates that ketone esters are highly effective at inducing a state of ketosis, characterized by a rapid and significant increase in blood BHB levels[3][4]. Among the different types of exogenous ketone supplements, ketone monoesters appear to be more potent in elevating blood BHB and lowering blood glucose compared to ketone salts[3][4][5].

The choice of a specific ketone ester for research or therapeutic development will depend on the desired pharmacokinetic profile, tolerability, and cost. Ketone monoesters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate offer a rapid and robust induction of ketosis. Future research should aim to directly compare a wider range of ketone esters, including those with different fatty acid chain lengths like this compound, to fully elucidate their comparative efficacy and metabolic fates.

References

A Comparative Guide to the Predicted Biological Activities of 3-Hydroxybutyl Dodecanoate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data comparing the biological activities of the (R)- and (S)-enantiomers of 3-hydroxybutyl dodecanoate is not available in the current scientific literature. This guide provides a comparative analysis based on the known biological activities of its predicted hydrolysis products: the enantiomers of 3-hydroxybutyrate and dodecanoic acid (lauric acid). It is presumed that in a biological system, this compound would be hydrolyzed by esterases into these constituent molecules.

Introduction

This compound is an ester composed of a C12 fatty acid, dodecanoic acid, and a four-carbon ketone body precursor, 3-hydroxybutanol. The chirality of the 3-hydroxybutanol moiety gives rise to two enantiomers: (R)-3-hydroxybutyl dodecanoate and (S)-3-hydroxybutyl dodecanoate. While the biological profile of the ester itself is uncharacterized, the distinct activities of the enantiomers of 3-hydroxybutyrate and the well-documented effects of dodecanoic acid allow for a predictive comparison. This guide summarizes these activities to inform future research and drug development.

Predicted Comparative Biological Activities

The biological activities of the (R)- and (S)-enantiomers of this compound are likely to differ primarily due to the stereospecific effects of the resulting 3-hydroxybutyrate enantiomers. Dodecanoic acid, being achiral, would be a common hydrolysis product of both enantiomers and is known for its cytotoxic, anticancer, and antimicrobial properties.

Cardiovascular and Hemodynamic Effects of 3-Hydroxybutyrate Enantiomers

A study in a porcine model provides a basis for comparing the cardiovascular effects of D-3-hydroxybutyrate (equivalent to R-3-hydroxybutyrate) and L-3-hydroxybutyrate (equivalent to S-3-hydroxybutyrate).[1][2][3]

Data Presentation: Hemodynamic Effects of 3-Hydroxybutyrate Enantiomers

ParameterD-3-HydroxybutyrateL-3-HydroxybutyrateRacemic (D/L)-3-Hydroxybutyrate
Change in Cardiac Output (CO) Non-significant increase[1]Significant increase (2.7 L/min)[1]Significant increase (2.7 L/min)[1]
Mechanism of CO Increase Reduction in arterial elastance (afterload)[1]Reduction in arterial elastance (afterload)[1]Reduction in arterial elastance (afterload)[1]
Myocardial Uptake Rapid cardiac uptake and metabolism[1]Much slower pharmacokinetics[1]Increased myocardial extraction[1]

Key Findings:

  • L-3-hydroxybutyrate appears to have a more potent hemodynamic response, leading to a significant increase in cardiac output, primarily by reducing afterload.[1][2][3]

  • D-3-hydroxybutyrate is more readily taken up and metabolized by the myocardium.[1]

  • These findings suggest that (S)-3-hydroxybutyl dodecanoate, upon hydrolysis, may exert stronger cardiovascular effects than its (R)-enantiomer.

Cytotoxic, Anticancer, and Antimicrobial Activities of Dodecanoic Acid

Dodecanoic acid (lauric acid) has been shown to possess significant bioactivity against cancer cells and various microbes.

Data Presentation: Bioactivities of Dodecanoic Acid

ActivityTargetMechanism of Action
Cytotoxic/Anticancer Liver cancer cells, colon cancer cells, breast cancer cells[4]Induces oxidative stress, disrupts mitochondrial function, leads to apoptosis.[4]
Antibacterial Gram-positive bacteria (e.g., Staphylococcus aureus)[5][6]Disrupts cell membrane integrity and fluidity.[5]

Key Findings:

  • Dodecanoic acid exhibits broad cytotoxic and antimicrobial effects.[7]

  • Its mechanism of action involves the disruption of cellular and mitochondrial membranes and the induction of oxidative stress.[4]

  • Both enantiomers of this compound would be expected to release dodecanoic acid upon hydrolysis, thus potentially exhibiting these activities.

Experimental Protocols

Cardiovascular and Hemodynamic Studies of 3-Hydroxybutyrate Enantiomers in a Porcine Model

This protocol is based on the methodology described in the study comparing the cardiovascular effects of D- and L-3-hydroxybutyrate.[1][2][3][8][9][10]

  • Animal Model: The study utilized pigs, which were divided into three groups to receive infusions of D/L-3-OHB (racemic mixture), 100% L-3-OHB, or 100% D-3-OHB, in a randomized, crossover design with an isovolumic control.[1][2][3]

  • Hemodynamic Monitoring: Animals were instrumented with a pulmonary artery catheter and a left ventricle pressure-volume catheter to continuously measure cardiac output, arterial elastance, and other hemodynamic parameters.[1][8][10]

  • Myocardial Biopsies and Respirometry: Myocardial biopsies were obtained to evaluate mitochondrial function using high-resolution respirometry.[1]

  • Coronary Artery Myography: Isolated coronary arteries were studied using isometric myography to assess their response to the 3-OHB enantiomers.[1]

  • Positron Emission Tomography (PET): Myocardial kinetics of the enantiomers were assessed using D-[11C]3-OHB and L-[11C]3-OHB PET imaging.[1]

In Vitro Cytotoxicity and Antimicrobial Assays for Dodecanoic Acid

These protocols are standard methods for evaluating the cytotoxic and antimicrobial properties of fatty acids.[11]

  • Cell Culture: Cancer cell lines (e.g., Hepa 1-6 liver cancer cells) are cultured in appropriate media.[4]

  • MTT Assay for Cytotoxicity: Cells are treated with varying concentrations of dodecanoic acid for different time intervals (e.g., 24, 48, 72 hours). The MTT assay is then used to determine cell viability by measuring the metabolic activity of the cells.[11]

  • Flow Cytometry for Apoptosis and Cell Cycle Analysis: Flow cytometry is used to analyze apoptosis and cell cycle distribution in cells treated with dodecanoic acid.[4]

  • Antibacterial Susceptibility Testing (Disc Diffusion Method): The antimicrobial activity is determined by placing paper discs impregnated with the test compound onto an agar plate inoculated with the target bacteria. The diameter of the zone of inhibition around the disc is measured after incubation.[11]

  • Determination of Minimum Inhibitory Concentration (MIC): A broth microdilution method is used to determine the lowest concentration of the compound that inhibits visible bacterial growth.

Mandatory Visualizations

Experimental_Workflow_Cardiovascular cluster_animal_prep Animal Preparation cluster_infusion Infusion Protocol cluster_measurements Data Acquisition cluster_analysis Analysis Animal_Model Porcine Model (n=8 per group) Randomization Randomized Crossover Design Animal_Model->Randomization D_3OHB D-3-Hydroxybutyrate Infusion Randomization->D_3OHB L_3OHB L-3-Hydroxybutyrate Infusion Randomization->L_3OHB DL_3OHB D/L-3-Hydroxybutyrate Infusion Randomization->DL_3OHB Control Isovolumic Control Randomization->Control Hemodynamics Hemodynamic Monitoring (Catheterization) D_3OHB->Hemodynamics Metabolism Myocardial PET Imaging (D-[11C]3-OHB & L-[11C]3-OHB) D_3OHB->Metabolism L_3OHB->Hemodynamics L_3OHB->Metabolism DL_3OHB->Hemodynamics Mitochondria Mitochondrial Function (High-Resolution Respirometry) DL_3OHB->Mitochondria Vascular Coronary Artery Response (Isometric Myography) DL_3OHB->Vascular Control->Hemodynamics Data_Analysis Comparative Analysis of Cardiovascular Effects Hemodynamics->Data_Analysis Metabolism->Data_Analysis Mitochondria->Data_Analysis Vascular->Data_Analysis

Caption: Experimental workflow for comparing the cardiovascular effects of 3-hydroxybutyrate enantiomers.

Dodecanoic_Acid_Bioactivity cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Dodecanoic_Acid Dodecanoic Acid (Lauric Acid) Cancer_Cells Cancer Cells (e.g., Liver, Colon, Breast) Dodecanoic_Acid->Cancer_Cells Bacteria Gram-Positive Bacteria (e.g., S. aureus) Dodecanoic_Acid->Bacteria Oxidative_Stress Induction of Oxidative Stress Cancer_Cells->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Membrane_Disruption Cell Membrane Disruption Bacteria->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Signaling pathways for the anticancer and antimicrobial activities of dodecanoic acid.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxybutyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and metabolomic research, the accurate quantification of novel compounds is paramount. This guide provides a comparative overview of analytical methodologies for 3-hydroxybutyl esters, with a focus on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a closely related and structurally similar compound to 3-Hydroxybutyl dodecanoate, due to the limited availability of direct analytical validation data for the latter. The principles and protocols outlined herein are readily adaptable for the validation and cross-validation of analytical methods for a range of similar ester compounds.

The primary analytical techniques for the quantification of these esters in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will delve into a comparison of these methods, supported by experimental data from existing literature, and provide a detailed protocol for a comprehensive cross-validation study.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of LC-MS and GC-MS methods for the analysis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites in human plasma, based on available research.

ParameterLC-MS MethodGC-MS MethodSource
Analyte(s) (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, beta-hydroxybutyrate, 1,3-butanediol, acetoacetateD-β-hydroxybutyrate, acetoacetate, R-1,3-butanediol, ketone monoester[1][2]
Matrix Human PlasmaHuman Plasma[1][2]
Intra-day Accuracy ±15% of nominal concentrationNot explicitly stated[1]
Inter-day Accuracy ±15% of nominal concentrationNot explicitly stated[1]
Intra-day Precision (%CV) <15%Not explicitly stated[1]
Inter-day Precision (%CV) <15%Not explicitly stated[1]
Lower Limit of Quantification (LLOQ) Not explicitly stated0.04 mM for the ketone monoester[2]
Linearity Range Not explicitly stated1–100 μM for the ketone monoester[2]
Extraction Recovery 65.1% to 119%Not explicitly stated[1]
Matrix Effect -62.1% to 44.4%Not explicitly stated[1]

Experimental Workflow for Cross-Validation

A cross-validation study is essential to ensure that different analytical methods yield comparable and reliable results. Below is a DOT language script for a Graphviz diagram illustrating a typical workflow for the cross-validation of LC-MS and GC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Validation Sample Spiked Plasma Samples (Low, Mid, High Concentrations) Split Split Samples for LC-MS and GC-MS Analysis Sample->Split LCMS_Analysis LC-MS Method Analysis Split->LCMS_Analysis GCMS_Analysis GC-MS Method Analysis Split->GCMS_Analysis LCMS_Data LC-MS Quantitative Data LCMS_Analysis->LCMS_Data Compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) LCMS_Data->Compare GCMS_Data GC-MS Quantitative Data GCMS_Analysis->GCMS_Data GCMS_Data->Compare Validation Assessment of Method Agreement (Accuracy, Precision, Linearity) Compare->Validation Report Cross-Validation Report Validation->Report

Caption: Workflow for the cross-validation of LC-MS and GC-MS analytical methods.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in a cross-validation study for a 3-hydroxybutyl ester in a biological matrix.

Sample Preparation
  • Stock Solution Preparation : Prepare a stock solution of the 3-hydroxybutyl ester analytical standard in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Spiking Solutions : Prepare a series of spiking solutions at different concentrations by diluting the stock solution.

  • Preparation of Spiked Plasma Samples : Spike blank human plasma with the spiking solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction :

    • For LC-MS (Protein Precipitation) : To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

    • For GC-MS (Liquid-Liquid Extraction and Derivatization) : To 100 µL of plasma sample, add an internal standard and 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.

LC-MS Method
  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and internal standard.

GC-MS Method
  • Chromatographic Conditions :

    • Column : A capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow rate.

    • Injection Mode : Splitless.

    • Temperature Program : An initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Impact (EI).

    • Detection Mode : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Cross-Validation Data Analysis
  • Linearity : Analyze the calibration standards using both methods and construct calibration curves. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision : Analyze the QC samples in replicate (n=5) on three different days. The intra- and inter-day accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should be <15%.

  • Statistical Comparison :

    • Analyze a set of at least 20 spiked plasma samples using both methods.

    • Perform a paired t-test to determine if there is a statistically significant difference between the results obtained from the two methods.

    • Construct a Bland-Altman plot to assess the agreement between the two methods. The plot should show that the differences between the measurements are within the acceptable limits of agreement.

By following these protocols and comparing the performance characteristics, researchers can confidently select the most appropriate analytical method for their specific needs and ensure the reliability and comparability of their data.

References

A Comparative Analysis of 3-Hydroxybutyl Dodecanoate and the Ketogenic Diet in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapeutic strategies for neurological disorders has led to a growing interest in metabolic-based approaches, particularly those that induce a state of ketosis. The ketogenic diet, a high-fat, low-carbohydrate regimen, has a long-standing history in the management of drug-resistant epilepsy and is being investigated for a broader range of neurological conditions.[1][2] More recently, the development of exogenous ketones, such as 3-Hydroxybutyl dodecanoate, offers an alternative method to elevate circulating ketone bodies without the stringent dietary restrictions of the ketogenic diet. This guide provides a comparative overview of the efficacy, mechanisms of action, and experimental considerations for these two ketogenic interventions.

Mechanism of Action: A Shared Metabolic Shift

Both the ketogenic diet and this compound function by inducing a metabolic state of ketosis, where the body primarily utilizes ketone bodies—beta-hydroxybutyrate (BHB), acetoacetate, and acetone—for energy instead of glucose.[3] this compound is a ketone ester that is hydrolyzed in the gut to BHB and dodecanoate (a medium-chain fatty acid), both of which contribute to the ketone pool. The ketogenic diet achieves this by drastically reducing carbohydrate intake, forcing the liver to convert fatty acids into ketones.

The neuroprotective effects of ketosis are multifaceted and are thought to involve several key signaling pathways:

  • Enhanced Mitochondrial Function and Biogenesis: Ketone bodies provide a more efficient energy source for the brain than glucose, leading to increased ATP production.[4][5] They also stimulate mitochondrial biogenesis, the creation of new mitochondria, through the activation of the PGC-1α signaling pathway.[4][5][6]

  • Reduced Neuroinflammation: BHB has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[7][8] This anti-inflammatory effect is mediated, in part, through the activation of AMPK and FOXO1 signaling pathways.[9][10]

  • Neurotransmitter Modulation: Ketosis can lead to an increase in the synthesis of the inhibitory neurotransmitter GABA and a decrease in the excitatory neurotransmitter glutamate, contributing to a reduction in neuronal hyperexcitability.[11]

  • Epigenetic Regulation: BHB acts as an endogenous inhibitor of histone deacetylases (HDACs), which can lead to changes in gene expression that promote neuroprotection and reduce oxidative stress.[6]

Comparative Efficacy: An Indirect Assessment

Direct comparative clinical trials between this compound and the ketogenic diet are currently lacking. Therefore, their efficacy is compared indirectly by examining their ability to induce ketosis and the clinical outcomes observed in separate studies for various neurological disorders.

Blood Ketone Levels

The concentration of circulating ketone bodies is a key determinant of the physiological effects of ketogenic therapies.

InterventionDosage / Diet ProtocolPeak Blood β-Hydroxybutyrate (BHB) Levels (mM)Time to Peak
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate 140 mg/kg body weight~0.5 - 1.01-2 hours
357 mg/kg body weight~1.0 - 2.01-2 hours
714 mg/kg body weight~3.0 - 3.51-2 hours
Ketogenic Diet Classical 4:1 or 3:1 ratio2.0 - 5.0 (variable)Days to weeks
Modified Atkins Diet (MAD)1.0 - 3.0 (variable)Days to weeks

*Data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is derived from a study in healthy adult subjects.[12][13] Ketone levels on a ketogenic diet can vary significantly based on individual metabolism, adherence, and the specific diet protocol.

Clinical Outcomes in Neurological Disorders

The following table summarizes the quantitative outcomes from clinical studies of the ketogenic diet in epilepsy, Alzheimer's disease, and Parkinson's disease. Data for this compound in these specific conditions are not yet available from large-scale clinical trials.

Neurological DisorderInterventionKey Outcome MeasureQuantitative Results
Epilepsy (Drug-Resistant) Ketogenic Diet (Classical & MAD)Seizure Reduction>50% seizure reduction in 50-60% of children and adults.[14][15] Seizure freedom in 10-15% of children.[14]
Alzheimer's Disease Ketogenic Diet (MCT-supplemented)Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)Improvement of 4.1 points from baseline in one pilot study.[11][16]
Parkinson's Disease Ketogenic DietUnified Parkinson's Disease Rating Scale (UPDRS) - Part 1 (Non-motor)41% improvement in the ketogenic diet group compared to 11% in the low-fat diet group in a randomized controlled trial.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for the ketogenic diet and exogenous ketone administration.

Ketogenic Diet Intervention for Epilepsy
  • Study Design: A prospective, open-label study to evaluate the efficacy and tolerability of the classic ketogenic diet in children with drug-resistant epilepsy.

  • Participants: Children aged 1-18 years with a diagnosis of epilepsy who have failed to respond to at least two appropriate anti-seizure medications.

  • Intervention:

    • Diet Initiation: The diet is typically initiated in a hospital setting. While traditional protocols included a fasting period, many centers now opt for a gradual, non-fasting initiation to improve tolerance.[14][17]

    • Diet Composition: A classical ketogenic diet with a 4:1 or 3:1 ratio of fat to carbohydrate and protein by weight is prescribed.[14] All foods are weighed to the nearest 0.1 gram. A registered dietitian formulates individualized meal plans to ensure nutritional adequacy.

    • Monitoring: Blood and urine ketone levels are monitored regularly to ensure a state of ketosis. Blood glucose and lipid profiles are also monitored. Seizure frequency and type are recorded in a daily diary by the parents/caregivers.

  • Outcome Measures:

    • Primary: Percentage of patients with a >50% reduction in seizure frequency at 3 and 6 months.

    • Secondary: Percentage of patients achieving seizure freedom, changes in anti-seizure medication load, and adverse events.

Exogenous Ketone Supplementation for Cognitive Assessment
  • Study Design: A randomized, placebo-controlled, crossover study to investigate the acute effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate on cognitive function in healthy adults.

  • Participants: Healthy adults aged 18-65 years with no history of neurological or metabolic disorders.

  • Intervention:

    • Participants receive a single dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (e.g., 357 mg/kg body weight) or a taste-matched placebo on two separate occasions, with a washout period of at least one week.

    • The ketone ester is typically mixed with a beverage for palatability.

  • Procedure:

    • Fasting blood samples are taken at baseline to measure glucose and ketone levels.

    • After administration of the ketone ester or placebo, blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) to determine the pharmacokinetic profile of BHB.

    • A battery of cognitive tests assessing memory, attention, and executive function is administered at baseline and at the time of expected peak ketone levels (e.g., 90 minutes post-ingestion).

  • Outcome Measures:

    • Primary: Change in performance on cognitive tests between the ketone and placebo conditions.

    • Secondary: Correlation between blood BHB levels and cognitive performance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Ketone_Metabolism_and_Neuroprotection cluster_input Ketogenic Interventions cluster_ketosis Metabolic State cluster_effects Neuroprotective Mechanisms Ketogenic Diet Ketogenic Diet Ketosis (Elevated BHB) Ketosis (Elevated BHB) Ketogenic Diet->Ketosis (Elevated BHB) This compound This compound This compound->Ketosis (Elevated BHB) Mitochondrial Biogenesis (PGC-1α) Mitochondrial Biogenesis (PGC-1α) Ketosis (Elevated BHB)->Mitochondrial Biogenesis (PGC-1α) Reduced Neuroinflammation (↓NLRP3) Reduced Neuroinflammation (↓NLRP3) Ketosis (Elevated BHB)->Reduced Neuroinflammation (↓NLRP3) Neurotransmitter Modulation (↑GABA) Neurotransmitter Modulation (↑GABA) Ketosis (Elevated BHB)->Neurotransmitter Modulation (↑GABA) Epigenetic Regulation (HDAC Inhibition) Epigenetic Regulation (HDAC Inhibition) Ketosis (Elevated BHB)->Epigenetic Regulation (HDAC Inhibition) Neurological Benefit Neurological Benefit Mitochondrial Biogenesis (PGC-1α)->Neurological Benefit Reduced Neuroinflammation (↓NLRP3)->Neurological Benefit Neurotransmitter Modulation (↑GABA)->Neurological Benefit Epigenetic Regulation (HDAC Inhibition)->Neurological Benefit

Caption: Overview of Ketogenic Interventions and Neuroprotective Mechanisms.

Anti_Inflammatory_Pathway BHB BHB AMPK AMPK BHB->AMPK activates FOXO1 FOXO1 AMPK->FOXO1 activates NLRP3 Inflammasome NLRP3 Inflammasome AMPK->NLRP3 Inflammasome inhibits FOXO1->NLRP3 Inflammasome inhibits IL-1β IL-1β NLRP3 Inflammasome->IL-1β activates Inflammation Inflammation IL-1β->Inflammation

Caption: Anti-Inflammatory Signaling Pathway of Beta-Hydroxybutyrate (BHB).

Experimental_Workflow Participant Recruitment Participant Recruitment Baseline Assessment Baseline Assessment Participant Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Ketogenic Intervention Ketogenic Intervention Randomization->Ketogenic Intervention Control/Placebo Control/Placebo Randomization->Control/Placebo Follow-up Assessments Follow-up Assessments Ketogenic Intervention->Follow-up Assessments Control/Placebo->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Caption: Typical Experimental Workflow for a Ketogenic Intervention Trial.

Conclusion

Both the ketogenic diet and exogenous ketones like this compound offer promising avenues for therapeutic intervention in a range of neurological disorders by inducing a state of ketosis. The ketogenic diet has a more substantial body of clinical evidence, particularly in epilepsy, but requires significant lifestyle modification and can have challenges with long-term adherence. Exogenous ketones provide a more direct and potentially more tolerable method of elevating ketone bodies, though clinical efficacy data in specific neurological conditions are still emerging.

For researchers and drug development professionals, the choice between these interventions will depend on the specific research question, target population, and desired duration of ketosis. Future research should include direct comparative trials to elucidate the relative efficacy and safety of these two approaches. Furthermore, a deeper understanding of the downstream signaling effects of sustained versus intermittent ketosis will be crucial for optimizing therapeutic strategies for neurological health.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive overview of the methods used to assess the purity of 3-Hydroxybutyl dodecanoate, a fatty acid ester with potential applications in cosmetics as an emollient and in drug delivery as an excipient. This document outlines common synthetic routes, potential impurities, and detailed analytical protocols for purity determination. Furthermore, it offers a comparative perspective against alternative compounds, emphasizing the importance of rigorous purity analysis.

Synthesis and Potential Impurities

This compound is typically synthesized through the esterification of dodecanoic acid with 1,3-butanediol or the transesterification of a dodecanoic acid ester (e.g., methyl dodecanoate) with 1,3-butanediol. The reaction can be catalyzed by acids, bases, or enzymes (lipases). The choice of synthetic route and catalyst significantly influences the impurity profile of the final product.

Common impurities that may be present in synthesized this compound are summarized in the table below.

Impurity Class Specific Examples Origin
Unreacted Starting Materials Dodecanoic acid, 1,3-butanediol, Methyl dodecanoateIncomplete reaction
Catalyst Residues Sulfuric acid, p-toluenesulfonic acid, Sodium hydroxide, Potassium hydroxideIncomplete removal after reaction quench
Byproducts of Side Reactions Di-dodecanoate ester of 1,3-butanediol, Poly-esters, Dehydration products of 1,3-butanediolNon-specific reactions, excess reactants
Solvent Residues Toluene, Hexane, DichloromethaneIncomplete removal during workup
Water -Incomplete drying of reagents or product

The workflow for the synthesis and purification of this compound can be visualized as follows:

cluster_synthesis Synthesis cluster_purification Purification Dodecanoic Acid Dodecanoic Acid Esterification Esterification Dodecanoic Acid->Esterification 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->Esterification Catalyst Catalyst Catalyst->Esterification Crude Product Crude Product Esterification->Crude Product Reaction Mixture Workup Workup Purified Product Purified Product Workup->Purified Product Crude Product->Workup Purity Assessment Purity Assessment Volatile Impurities? Volatile Impurities? Purity Assessment->Volatile Impurities? GC-MS GC-MS Volatile Impurities?->GC-MS Yes Non-Volatile Impurities? Non-Volatile Impurities? Volatile Impurities?->Non-Volatile Impurities? No Comprehensive Analysis Comprehensive Analysis GC-MS->Comprehensive Analysis HPLC HPLC Non-Volatile Impurities?->HPLC Yes Structural Confirmation? Structural Confirmation? Non-Volatile Impurities?->Structural Confirmation? No HPLC->Comprehensive Analysis NMR NMR Structural Confirmation?->NMR Yes NMR->Comprehensive Analysis cluster_high_purity High Purity Compound cluster_low_purity Low Purity/Generic Alternative Defined Impurities Defined Impurities Consistent Performance Consistent Performance Defined Impurities->Consistent Performance Predictable Safety Predictable Safety Consistent Performance->Predictable Safety Successful Product Development Successful Product Development Predictable Safety->Successful Product Development High Purity High Purity High Purity->Defined Impurities Unknown Impurities Unknown Impurities Variable Performance Variable Performance Unknown Impurities->Variable Performance Uncertain Safety Uncertain Safety Variable Performance->Uncertain Safety Development Challenges Development Challenges Uncertain Safety->Development Challenges Low Purity Low Purity Low Purity->Unknown Impurities

Stability of 3-Hydroxybutyl Dodecanoate Compared to Other Esters: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the development of drug delivery systems and other advanced formulations, the stability of ester-based compounds is a critical parameter influencing efficacy, shelf-life, and safety. This guide provides a comparative analysis of the stability of 3-Hydroxybutyl dodecanoate against other common esters, focusing on hydrolytic, oxidative, and thermal degradation pathways. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates expected stability characteristics based on established principles of ester chemistry and provides detailed protocols for confirmatory experimental evaluation.

Comparative Stability Analysis

The stability of an ester is primarily influenced by its molecular structure, including the nature of both the fatty acid and the alcohol moieties. For this compound, the presence of a secondary alcohol group and a saturated C12 fatty acid chain are key determinants of its stability profile. The following table summarizes the expected comparative stability of this compound against other representative esters.

Table 1: Comparative Stability of Selected Esters

Ester NameChemical StructureExpected Hydrolytic StabilityExpected Oxidative StabilityExpected Thermal Stability (Onset of Decomposition)
This compound CH₃(CH₂)₁₀COOCH(CH₃)CH₂CH₂OHModerateHigh~200-250°C
Methyl dodecanoate CH₃(CH₂)₁₀COOCH₃HighHigh~150-200°C
Ethyl dodecanoate CH₃(CH₂)₁₀COOCH₂CH₃HighHigh~160-210°C
Butyl dodecanoate CH₃(CH₂)₁₀COOCH₂(CH₂)₂CH₃HighHigh~170-220°C
iso-Butyl dodecanoate CH₃(CH₂)₁₀COOCH₂CH(CH₃)₂HighVery High~180-230°C
tert-Butyl dodecanoate CH₃(CH₂)₁₀COOC(CH₃)₃Very HighVery High~190-240°C

Note: The data for this compound is extrapolated based on chemical principles, as direct experimental values were not found in the surveyed literature. The thermal stability of esters generally increases with the chain length and branching of the alcohol component.

Experimental Protocols

To empirically determine and compare the stability of this compound and other esters, the following experimental protocols are recommended.

Hydrolytic Stability Assessment

This protocol details the procedure for determining the rate of hydrolysis of an ester under both acidic and basic conditions.

a. Materials and Reagents:

  • Ester sample (e.g., this compound)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

b. Procedure:

  • Prepare stock solutions of the ester in a suitable solvent (e.g., acetonitrile or ethanol).

  • For each ester, prepare three sets of reaction mixtures in triplicate:

    • Acidic condition: Add a known concentration of the ester stock solution to 0.1 M HCl.

    • Neutral condition: Add the same concentration of the ester stock solution to PBS (pH 7.4).

    • Basic condition: Add the same concentration of the ester stock solution to 0.1 M NaOH.

  • Incubate all reaction mixtures at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot (for acidic and basic samples) and/or diluting with the mobile phase.

  • Analyze the concentration of the remaining ester in each aliquot using a validated HPLC method.

  • Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot represents the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Oxidative Stability Assessment (Rancimat Method)

The Rancimat method is an accelerated aging test that determines the oxidative stability of fats and oils by measuring the induction period.

a. Materials and Reagents:

  • Ester sample

  • Rancimat apparatus

  • Purified air or oxygen

  • Deionized water

b. Procedure:

  • Weigh a precise amount of the ester sample (typically 3 g) into a reaction vessel of the Rancimat apparatus.

  • Place the reaction vessel into the heating block of the instrument, which is maintained at a constant elevated temperature (e.g., 110°C).

  • A stream of purified air is passed through the sample at a constant flow rate.

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously monitored. As volatile acidic compounds are formed due to oxidation, the conductivity of the water increases.

  • The induction period is the time elapsed from the start of the measurement until the conductivity begins to increase rapidly. A longer induction period indicates higher oxidative stability.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile.

a. Materials and Reagents:

  • Ester sample

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., nitrogen) and/or an oxidative gas (e.g., air or oxygen)

b. Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the ester sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

  • Record the sample mass as a function of temperature.

  • The onset temperature of decomposition, determined from the TGA curve, is a measure of the thermal stability of the ester. The temperature at which 5% mass loss occurs (T₅%) is often used for comparison.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stability Tests cluster_2 Analytical Methods cluster_3 Data Analysis Ester Ester Sample (e.g., this compound) Hydrolysis Hydrolytic Stability (Acid, Base, Neutral) Ester->Hydrolysis Oxidation Oxidative Stability (Rancimat) Ester->Oxidation Thermal Thermal Stability (TGA) Ester->Thermal HPLC HPLC Analysis Hydrolysis->HPLC Conductivity Conductivity Measurement Oxidation->Conductivity MassLoss Mass Loss Measurement Thermal->MassLoss RateConstant Hydrolysis Rate Constant (k) and Half-life (t½) HPLC->RateConstant InductionTime Oxidative Induction Time Conductivity->InductionTime DecompositionTemp Decomposition Temperature (T_onset, T_5%) MassLoss->DecompositionTemp

Caption: Workflow for comparative stability testing of esters.

Degradation Pathways of Esters

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation Ester Ester (R-CO-OR') Acid Carboxylic Acid (R-COOH) Ester->Acid H₂O, H⁺/OH⁻ Alcohol Alcohol (R'-OH) Ester->Alcohol H₂O, H⁺/OH⁻ Peroxides Hydroperoxides Ester->Peroxides O₂, heat, light Alkenes Alkenes Ester->Alkenes High Temp. Aldehydes Aldehydes, Ketones Peroxides->Aldehydes Acids_ox Shorter-chain Acids Aldehydes->Acids_ox CO2 CO2, CO Alkenes->CO2 Smaller_Molecules Smaller Molecules Alkenes->Smaller_Molecules

Caption: Major degradation pathways for ester compounds.

A Comparative Pharmacokinetic Analysis of 3-Hydroxybutyl Dodecanoate Metabolites: 3-Hydroxybutyrate and Dodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the absorption, distribution, metabolism, and excretion of the primary metabolites of 3-Hydroxybutyl dodecanoate reveals distinct pharmacokinetic profiles. This guide provides a comprehensive comparison based on available experimental data, offering insights for researchers and drug development professionals in the field of ketone ester therapeutics and medium-chain fatty acid metabolism.

Metabolic Pathway of this compound

Upon oral ingestion, it is hypothesized that this compound undergoes hydrolysis by esterases, enzymes prevalent in the gastrointestinal tract and blood. This enzymatic cleavage releases 3-hydroxybutanol, which is subsequently oxidized to 3-hydroxybutyrate, and dodecanoic acid into the systemic circulation.

Metabolic Pathway of this compound This compound This compound Esterases Esterases This compound->Esterases 3-Hydroxybutanol 3-Hydroxybutanol Esterases->3-Hydroxybutanol Dodecanoic Acid Dodecanoic Acid Esterases->Dodecanoic Acid Oxidation Oxidation 3-Hydroxybutanol->Oxidation 3-Hydroxybutyrate (3-HB) 3-Hydroxybutyrate (3-HB) Oxidation->3-Hydroxybutyrate (3-HB)

Figure 1: Proposed metabolic breakdown of this compound.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for 3-hydroxybutyrate and dodecanoic acid based on available human studies. It is important to note that the data for 3-hydroxybutyrate is derived from studies on a similar ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, and the data for dodecanoic acid is from a study on dodecanedioic acid administered intravenously, as direct oral pharmacokinetic data for dodecanoic acid in a comparable format is limited.

Table 1: Pharmacokinetic Parameters of 3-Hydroxybutyrate in Healthy Adults (Oral Administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate)

Parameter140 mg/kg Dose357 mg/kg Dose714 mg/kg Dose
Cmax (mM) Data not providedData not provided3.30
Tmax (h) 1-21-21-2
Elimination Half-life (h) 0.8 - 3.10.8 - 3.10.8 - 3.1
AUC (mM·h) 1.09413

Data sourced from Clarke et al. (2012). Cmax for the lower doses were not explicitly stated in the provided information.[1][2][3]

Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Healthy Adult Males (Intravenous Bolus of 1 g)

ParameterValue
Volume of Distribution (Central Compartment) (L) 5.56 ± 3.13
Volume of Distribution (Peripheral Compartment) (L) 87.4 ± 30.4
Rate Constant of Urinary Excretion (mL/min) 25.6 ± 15.5
Rate Constant of Tissue Uptake (L/min) 2.17 ± 0.86
Urinary Excretion (24h % of dose) 1.62%

Data sourced from Mingrone et al.[4]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the accurate interpretation of the presented data.

Study on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Clarke et al., 2012)
  • Study Design: This was a single-center, open-label study. Healthy adult volunteers received a single oral dose of the ketone monoester.

  • Dosing: The ketone monoester was administered at doses of 140, 357, and 714 mg/kg body weight.

  • Sample Collection: Blood samples were collected over a 24-hour period following administration.

  • Analytical Method: Plasma concentrations of β-hydroxybutyrate and acetoacetate were measured. The specific analytical technique was not detailed in the provided search results but is typically a form of mass spectrometry.

  • Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.[2][3]

Study on Dodecanedioic Acid (Mingrone et al.)
  • Study Design: Seven healthy male volunteers who had fasted overnight were administered a single intravenous bolus of dodecanedioic acid.

  • Dosing: A 1 g bolus of dodecanedioic acid was administered intravenously.

  • Sample Collection: Blood samples were collected at 15-minute intervals after administration. Urine was collected over a 24-hour period.

  • Analytical Method: Serum concentrations of dodecanedioic acid were measured using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: A two-compartment model was used to describe the kinetics of dodecanedioic acid.[4]

Comparative Analysis and Discussion

The available data, despite its limitations, allows for a preliminary pharmacokinetic comparison of 3-hydroxybutyrate and dodecanoic acid.

Absorption: 3-hydroxybutyrate, when delivered via a ketone ester, is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[2][3] While quantitative oral data for dodecanoic acid is scarce, as a medium-chain fatty acid, it is known to be rapidly absorbed through the portal vein and transported directly to the liver.[5]

Distribution: The study on dodecanedioic acid indicates a significant volume of distribution, particularly in the peripheral compartment, suggesting distribution into tissues.[4]

Metabolism and Elimination: 3-hydroxybutyrate has a relatively short elimination half-life of 0.8 to 3.1 hours, indicating rapid clearance from the body.[2][3] Dodecanoic acid is primarily metabolized in the liver. The intravenous study on dodecanedioic acid showed very low urinary excretion, suggesting that tissue uptake and metabolism are the primary routes of elimination.[4]

Experimental Workflow for a Comparative Pharmacokinetic Study

To provide a more direct and comprehensive comparison, a dedicated experimental study would be required. The following workflow outlines a potential design for such a study.

Experimental Workflow for Comparative Pharmacokinetics cluster_0 Pre-administration cluster_1 Administration cluster_2 Post-administration cluster_3 Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Sampling Baseline Sampling Informed Consent->Baseline Sampling Oral Administration of this compound Oral Administration of this compound Baseline Sampling->Oral Administration of this compound Serial Blood Sampling Serial Blood Sampling Oral Administration of this compound->Serial Blood Sampling Urine Collection Urine Collection Oral Administration of this compound->Urine Collection LC-MS/MS Analysis of Plasma and Urine LC-MS/MS Analysis of Plasma and Urine Serial Blood Sampling->LC-MS/MS Analysis of Plasma and Urine Urine Collection->LC-MS/MS Analysis of Plasma and Urine Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis of Plasma and Urine->Pharmacokinetic Modeling

Figure 2: Proposed workflow for a comparative pharmacokinetic study.

Conclusion

For a more definitive comparison, further research involving the direct oral administration of this compound in humans is necessary. Such studies would provide crucial data on the parent compound and its metabolites, enabling a more precise understanding of its therapeutic potential. Researchers in drug development should consider the differing kinetics of the two metabolites when designing dosing regimens and evaluating the overall pharmacological effect of this and similar ketone esters.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxybutyl Dodecanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Principles

Before initiating any disposal protocol, it is imperative to handle 3-Hydroxybutyl dodecanoate with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes general physical and safety data extrapolated from similar hydroxy ester compounds. This information should be used as a guideline, and professional judgment should be applied.

PropertyGuideline Information
Appearance Likely a liquid at room temperature.
Odor May have a mild, ester-like odor.
Solubility Expected to have low solubility in water.
Primary Hazards May cause skin and eye irritation upon direct contact. Inhalation of vapors may cause respiratory tract irritation. Ingestion is not a typical route of occupational exposure.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Fire Fighting Measures Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray can be used to cool containers.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be carried out in compliance with all applicable local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Small Quantity Disposal (Typical Laboratory Scale):

  • For Uncontaminated Material: If the compound is in its pure form and uncontaminated, it should be collected in a designated waste container.
  • For Contaminated Material (e.g., solutions, reaction mixtures):
  • Absorb liquid waste with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
  • Carefully transfer the absorbed material into the designated waste container.
  • Avoid using combustible materials like paper towels for absorption, especially if the waste contains oxidizing agents.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
  • Wear appropriate PPE, including respiratory protection if necessary.
  • Contain the spill using absorbent pads or booms.
  • Cover the spill with an inert absorbent material.
  • Once the liquid is fully absorbed, carefully scoop the material into a labeled waste container.
  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • All waste containers must be securely sealed and properly labeled with the chemical name and hazard information.
  • Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes is_contaminated Is the waste contaminated? is_spill->is_contaminated No collect_waste Collect in a Labeled, Sealed Container spill_protocol->collect_waste final_disposal Arrange for Disposal via Licensed Contractor collect_waste->final_disposal absorb_liquid Absorb Liquid with Inert Material absorb_liquid->collect_waste is_contaminated->absorb_liquid Yes uncontaminated_waste Collect Uncontaminated Waste is_contaminated->uncontaminated_waste No uncontaminated_waste->collect_waste

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is crucial to consult your institution's specific safety protocols and your environmental health and safety office for detailed guidance and to ensure full compliance with all regulations. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

Essential Safety and Logistics for Handling 3-Hydroxybutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Hydroxybutyl dodecanoate. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling esters. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][4][5]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect against minor spills. For larger volumes, a chemical-resistant apron made of materials like polyethylene or vinyl is advised.[4]
Respiratory Protection Not Generally RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be required.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in all laboratory environments to protect against spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when heating the substance or handling large quantities.

  • Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.[2]

  • Clear the workspace of any unnecessary equipment or chemicals.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • When transferring this compound, do so carefully to avoid splashing or creating aerosols.

  • Keep containers of the chemical closed when not in use to minimize vaporization.[6][7]

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.

  • Place the absorbed material into a sealed, labeled container for proper disposal.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name ("this compound waste") and any relevant hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace & Verify Safety Equipment prep_ppe->prep_workspace handling_transfer Transfer Chemical in Ventilated Area prep_workspace->handling_transfer handling_use Use in Experiment handling_transfer->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate emergency_spill Spill Response handling_use->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handling_use->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.